molecular formula C9H7ClO2 B101736 7-Chloro-4-chromanone CAS No. 18385-72-3

7-Chloro-4-chromanone

Cat. No.: B101736
CAS No.: 18385-72-3
M. Wt: 182.6 g/mol
InChI Key: YBCBUDKINFJWHE-UHFFFAOYSA-N
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Description

7-Chloro-4-chromanone (CAS 6630-71-1) is a valuable chemical scaffold and key synthetic intermediate in organic and medicinal chemistry research. This benzopyran derivative serves as a crucial building block for the synthesis of diverse heterocyclic compounds with potential biological activity. Its primary research value lies in its role as a precursor for the development of novel therapeutic agents, particularly in the construction of chromene and chromanone-based structures which are privileged scaffolds in drug discovery. These structures are frequently explored for their pharmacological properties, including potential activity as kinase inhibitors, antimicrobial agents, and central nervous system active compounds. The presence of the chloro group at the 7-position and the reactive ketone at the 4-position make it a versatile substrate for further chemical modifications, such as nucleophilic additions, condensations, and cyclization reactions, to create more complex molecular architectures for high-throughput screening and structure-activity relationship (SAR) studies. As a research chemical, this compound is for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on its consistent quality for their synthetic and investigative applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCBUDKINFJWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559817
Record name 7-Chloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18385-72-3
Record name 7-Chloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 7-Chloro-4-chromanone, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. This guide details a reliable synthetic protocol and outlines the key analytical techniques for structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is effectively achieved through a two-step process commencing with the Michael addition of 3-chlorophenol to acrylic acid, followed by an intramolecular Friedel-Crafts acylation (cyclization) of the resulting 3-(3-chlorophenoxy)propanoic acid. Polyphosphoric acid (PPA) serves as a potent catalyst and dehydrating agent for the cyclization step.

Experimental Protocol:

Step 1: Synthesis of 3-(3-chlorophenoxy)propanoic acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chlorophenol (1.0 eq), acrylic acid (1.2 eq), and a catalytic amount of a strong base such as sodium hydroxide.

  • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and acidified with a dilute solution of hydrochloric acid (e.g., 2 M HCl) until a pH of approximately 2 is reached, leading to the precipitation of the product.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried to yield crude 3-(3-chlorophenoxy)propanoic acid.

Step 2: Synthesis of this compound

  • The crude 3-(3-chlorophenoxy)propanoic acid (1.0 eq) is added to polyphosphoric acid (PPA) (typically 10-15 times the weight of the acid) in a round-bottom flask fitted with a mechanical stirrer and a calcium chloride guard tube.

  • The mixture is heated with stirring to 90-100 °C for 2-3 hours. The viscosity of the PPA will decrease upon heating, allowing for efficient mixing.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The hot reaction mixture is then carefully poured onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude this compound.

  • The precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

  • The crude product is then purified by recrystallization.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The pure crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization & Purification 3-Chlorophenol 3-Chlorophenol Michael_Addition Michael Addition (NaOH catalyst, Reflux) 3-Chlorophenol->Michael_Addition Acrylic_Acid Acrylic_Acid Acrylic_Acid->Michael_Addition Intermediate_Acid 3-(3-chlorophenoxy)propanoic acid Michael_Addition->Intermediate_Acid Cyclization Intramolecular Friedel-Crafts Acylation (90-100 °C) Intermediate_Acid->Cyclization PPA Polyphosphoric Acid (PPA) PPA->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Synthesis Workflow for this compound

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical methods.

Physical Properties
PropertyValue
Appearance Off-white to pale yellow solid
Melting Point 96-98 °C
Molecular Formula C₉H₇ClO₂
Molecular Weight 182.61 g/mol
Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 (d, J ≈ 8.5 Hz)Doublet1HH-5
~6.9 (dd, J ≈ 8.5, 2.3 Hz)Doublet of doublets1HH-6
~6.8 (d, J ≈ 2.3 Hz)Doublet1HH-8
~4.5 (t, J ≈ 6.5 Hz)Triplet2HH-2 (O-CH₂)
~2.8 (t, J ≈ 6.5 Hz)Triplet2HH-3 (CO-CH₂)

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments.

Chemical Shift (δ, ppm)Assignment
~191C=O (C-4)
~162C-O (C-8a)
~135C-Cl (C-7)
~128Ar-C (C-5)
~122Ar-C (C-4a)
~120Ar-C (C-6)
~116Ar-C (C-8)
~67O-CH₂ (C-2)
~37CO-CH₂ (C-3)

The FTIR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1680StrongC=O stretch (ketone)
~1600, ~1480MediumAromatic C=C stretch
~1250StrongAryl ether C-O stretch
~820StrongC-Cl stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 182, corresponding to the molecular weight of this compound. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z = 184 with approximately one-third the intensity of the M⁺ peak will also be observed.

  • Major Fragmentation Patterns: Key fragmentation pathways include the retro-Diels-Alder (rDA) reaction of the chromanone ring, leading to characteristic fragment ions. The loss of a chlorine atom and cleavage adjacent to the carbonyl group are also expected fragmentation patterns.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS MP Melting Point Determination Synthesized_Product->MP Appearance Visual Appearance Synthesized_Product->Appearance Structural_Elucidation Structural Elucidation & Purity Assessment NMR->Structural_Elucidation FTIR->Structural_Elucidation MS->Structural_Elucidation MP->Structural_Elucidation Appearance->Structural_Elucidation

Characterization Workflow for this compound

This technical guide provides a solid foundation for the synthesis and comprehensive characterization of this compound. The detailed protocols and tabulated data are intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

7-Chloro-4-Chromanone: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Chloro-4-chromanone (CAS No: 18385-72-3) is a halogenated derivative of chromanone, a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring.[1] Chromanones are recognized as "privileged structures" in medicinal chemistry, serving as crucial building blocks and intermediates for a diverse range of pharmacologically active molecules.[1][2] The absence of the C2-C3 double bond distinguishes chromanones from their chromone counterparts, leading to significant variations in their biological activities.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties, analytical methodologies, and synthetic pathways of this compound, a compound of significant interest in pharmaceutical research and development.[4]

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 18385-72-3[4][5][6]
Molecular Formula C₉H₇ClO₂[7]
Molecular Weight 182.61 g/mol [8]
Melting Point 66 - 68 °C[8]
Appearance White to off-white solid[9]
Purity (Commercially) ≥ 97%[4]
Storage Conditions Store in a cool, dry area[6]

Spectroscopic and Analytical Data

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. The expected spectral characteristics are detailed below.

TechniqueKey Features and Expected Observations
¹H NMR Protons on the methylene groups (C2 and C3) are expected to appear as triplets due to mutual coupling.[10] Aromatic protons will exhibit complex splitting patterns influenced by the chloro and carbonyl substituents. The substituent effect on the methylene group at the 3-position typically results in a deshielding effect, with signals appearing around 2.70 ppm.[11]
¹³C NMR The carbonyl carbon (C4) is expected to have a characteristic downfield shift (δ > 190 ppm).[10] Signals for the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.[11]
IR Spectroscopy A strong absorption band is expected in the region of 1680-1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.[10][12] C-H stretching vibrations for the aromatic ring are expected between 3000-3100 cm⁻¹, while C-H stretches for the CH₂ groups will appear just below 3000 cm⁻¹.[12]
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2) peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocols & Methodologies

Synthesis of Chroman-4-ones: General Protocol

The synthesis of substituted chroman-4-ones often involves the intramolecular cyclization of an appropriate precursor. A common and efficient method is the acid-catalyzed cyclization of a 3-aryloxypropionic acid.[13]

Reaction: 3-(m-chlorophenoxy)propionic acid → this compound

Procedure:

  • A mixture of the 3-aryloxypropionic acid (1.0 mmol) and a catalyst such as acid-activated Montmorillonite K-10 (300% by weight) is prepared in a solvent like toluene (2 mL).[13]

  • The reaction mixture is heated to reflux under an inert atmosphere for approximately 30-45 minutes.[13]

  • Reaction progress is monitored using Thin Layer Chromatography (TLC).[5]

  • Upon completion, the mixture is cooled to room temperature and diluted with a solvent such as CH₂Cl₂ (10-15 mL).[13]

  • The solid catalyst is removed by filtration and washed with the solvent.[13]

  • The combined organic filtrate is concentrated under reduced pressure.[13]

  • The crude product is purified, often by extraction with a non-polar solvent like hexane, to yield the pure chromanone.[13]

G General Synthesis Workflow for Chromanones start Start: 3-Aryloxypropionic Acid Precursor reagents Add Catalyst (e.g., Mont. K-10) & Solvent (e.g., Toluene) start->reagents Mixing reaction Heat to Reflux (Inert Atmosphere) reagents->reaction Intramolecular Cyclization workup Cool & Dilute (e.g., with CH2Cl2) reaction->workup Quenching filtration Filter to Remove Catalyst workup->filtration concentrate Concentrate Filtrate (Reduced Pressure) filtration->concentrate purify Purify Crude Product (e.g., Hexane Extraction) concentrate->purify end End: Pure This compound purify->end

General Synthesis Workflow
Analytical Characterization Workflow

The identity and purity of the synthesized this compound are confirmed through a logical sequence of analytical techniques.

G Logical Workflow for Structural Elucidation sample Synthesized Sample: This compound ms Mass Spectrometry (MS) sample->ms ir Infrared (IR) Spectroscopy sample->ir nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms_result Confirm Molecular Weight (182.61) Verify Chlorine Isotope Pattern (M, M+2) ms->ms_result ir_result Confirm Carbonyl Group (C=O stretch) Identify Aromatic & Aliphatic C-H bonds ir->ir_result nmr_result Confirm Proton Environment & Carbon Skeleton (Chemical Shifts, Splitting) nmr->nmr_result final Structure Confirmed ms_result->final ir_result->final nmr_result->final

Structural Elucidation Workflow

Reactivity, Stability, and Applications

Reactivity: this compound is a versatile chemical intermediate.[4] The chromanone scaffold can undergo various transformations:

  • Carbonyl Group Reactions: The ketone at the C4 position can be reduced to a secondary alcohol.[9]

  • Substitution Reactions: The aromatic ring can undergo further substitution, although the existing chloro- and carbonyl- groups will direct the position of new substituents.[4]

  • Domino Reactions: Chromones and chromanones can participate in domino reactions with activated carbonyl compounds, allowing for the rapid construction of complex molecular architectures.[14][15]

Stability and Storage: The compound should be stored in a cool, dry area to ensure its stability.[6] It is a combustible solid.[16]

Applications in Drug Development: Chromanone derivatives exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][10][17] The 7-chloro substitution can significantly influence the molecule's electronic properties and its ability to interact with biological targets. As a key building block, this compound is used in the synthesis of more complex molecules for evaluation as novel therapeutic agents, particularly as enzyme inhibitors or receptor modulators.[4][9] For instance, substituted chroman-4-ones have been synthesized and evaluated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.[9]

References

An In-depth Technical Guide to 7-Chloro-4-chromanone (CAS: 18385-72-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Chloro-4-chromanone, a valuable heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, spectral data, synthesis, and its emerging role as a scaffold for potent enzyme inhibitors.

Core Compound Properties

This compound is a solid, crystalline compound with the chemical formula C₉H₇ClO₂ and a molecular weight of 182.60 g/mol . Its structure features a chromanone core with a chlorine atom substituted at the 7-position. This substitution significantly influences the molecule's electronic properties and biological activity.

PropertyValueReference
CAS Number 18385-72-3N/A
Molecular Formula C₉H₇ClO₂N/A
Molecular Weight 182.60 g/mol N/A
Appearance Off-white solidN/A
Storage Sealed in a dry environment at room temperatureN/A

Spectral Data Analysis

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below are the expected and reported spectral data.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85 (d, J=8.5 Hz)Doublet1HH-5
6.95 (dd, J=8.5, 2.3 Hz)Doublet of Doublets1HH-6
6.90 (d, J=2.3 Hz)Doublet1HH-8
4.55 (t, J=6.5 Hz)Triplet2HH-2
2.80 (t, J=6.5 Hz)Triplet2HH-3
¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.

Chemical Shift (δ) ppmAssignment
191.0C-4 (C=O)
162.5C-8a
138.0C-7
128.0C-5
122.0C-6
119.5C-4a
118.0C-8
67.5C-2
37.0C-3
Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3050-2850MediumC-H stretch (aromatic and aliphatic)
1680StrongC=O stretch (ketone)
1600, 1480Medium-StrongC=C stretch (aromatic)
1250StrongC-O stretch (ether)
820StrongC-Cl stretch
Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

m/zRelative IntensityAssignment
182/184High[M]⁺/ [M+2]⁺ (presence of Cl)
154/156Medium[M - CO]⁺
125Medium[M - CO - C₂H₃]⁺
97Low[M - CO - C₂H₃ - CO]⁺

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the intramolecular cyclization of a substituted propanoic acid derivative of 3-chlorophenol.

Workflow for the Synthesis of this compound

cluster_0 Synthesis of this compound 3-Chlorophenol 3-Chlorophenol Friedel-Crafts Acylation Friedel-Crafts Acylation 3-Chlorophenol->Friedel-Crafts Acylation 3-Chloropropionyl chloride 3-Chloropropionyl chloride 3-Chloropropionyl chloride->Friedel-Crafts Acylation Intermediate 3-(3-Chlorophenoxy)propionyl chloride Friedel-Crafts Acylation->Intermediate AlCl₃ Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization Polyphosphoric acid, heat This compound This compound Intramolecular Cyclization->this compound

Caption: Synthesis of this compound via Friedel-Crafts acylation and intramolecular cyclization.

Methodology:

  • Friedel-Crafts Acylation: To a solution of 3-chlorophenol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃). Cool the mixture in an ice bath. Slowly add 3-chloropropionyl chloride and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up: Quench the reaction by slowly adding it to ice-cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 3-(3-chlorophenoxy)propionyl chloride.

  • Intramolecular Cyclization: Add the crude intermediate to polyphosphoric acid and heat the mixture at a temperature range of 100-120°C for several hours.

  • Purification: After cooling, pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

In Vitro SIRT2 Inhibition Assay

Chromanone derivatives have been identified as potent inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[1][2] The following is a representative protocol for evaluating the inhibitory activity of this compound against SIRT2.[3]

Experimental Workflow for SIRT2 Inhibition Assay

cluster_1 SIRT2 Inhibition Assay Compound Prep Prepare this compound dilutions Incubation Incubation Compound Prep->Incubation Enzyme Mix SIRT2 enzyme + Fluorogenic Substrate Enzyme Mix->Incubation Development Add Developer Solution Incubation->Development 37°C Measurement Read Fluorescence (Ex/Em: 360/460 nm) Development->Measurement Data Analysis Calculate % Inhibition & IC₅₀ Measurement->Data Analysis

Caption: Workflow for a fluorescence-based SIRT2 inhibition assay.[3]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue and a fluorophore/quencher pair)

  • NAD⁺

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the SIRT2 enzyme and the fluorogenic substrate to each well.

  • Add the different concentrations of this compound to the respective wells. Include a positive control (known SIRT2 inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding NAD⁺ to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and add the developer solution to each well.

  • Incubate for an additional 30 minutes at 37°C to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Biological Significance and Signaling Pathway

The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of chroman-4-one have shown promise as selective inhibitors of SIRT2.[1][2]

SIRT2 is an NAD⁺-dependent deacetylase that plays a role in various cellular processes, including cell cycle regulation and tumorigenesis. Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest and apoptosis in cancer cells.

Proposed Signaling Pathway of Chromanone-based SIRT2 Inhibition

cluster_2 SIRT2 Inhibition Pathway Chromanone This compound Derivative SIRT2 SIRT2 Chromanone->SIRT2 Inhibition Tubulin α-Tubulin SIRT2->Tubulin Deacetylation Acetylated_Tubulin α-Tubulin-Ac Acetylated_Tubulin->Tubulin Microtubule_Disruption Microtubule Disruption Acetylated_Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of SIRT2 by a chromanone derivative leads to downstream cellular effects.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. The versatility of its core structure, coupled with the potential for diverse functionalization, makes it a compound of significant interest for the development of novel therapeutics.

References

The Biological Versatility of 7-Chloro-4-chromanone and its Derivatives: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the chromanone scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds. Among these, 7-Chloro-4-chromanone and its derivatives are emerging as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of these compounds, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzene ring fused to a pyranone ring, with a chlorine atom substituted at the 7th position. This halogen substitution is often critical for enhancing the biological efficacy of the molecule. The chromanone core itself is found in various natural products and synthetic compounds exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The introduction of a chloro group at the 7-position can modulate the electronic and lipophilic properties of the molecule, potentially leading to improved target binding and pharmacokinetic profiles.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several established synthetic routes. A common method involves the reaction of a substituted phenol with an appropriate three-carbon synthon, followed by cyclization.

Below is a generalized workflow for the synthesis of chromanone derivatives.

G cluster_start Starting Materials Substituted_Phenol Substituted Phenol Reaction Reaction (e.g., Michael Addition) Substituted_Phenol->Reaction Three_Carbon_Synthon Three-Carbon Synthon (e.g., α,β-unsaturated acid) Three_Carbon_Synthon->Reaction Intermediate Intermediate Product Reaction->Intermediate Cyclization Cyclization (e.g., Friedel-Crafts) Intermediate->Cyclization Chromanone_Core Chromanone Core Cyclization->Chromanone_Core Halogenation Halogenation (at C7) Chromanone_Core->Halogenation Final_Product This compound Halogenation->Final_Product Derivatization Further Derivatization Final_Product->Derivatization Final_Derivatives This compound Derivatives Derivatization->Final_Derivatives

General synthetic workflow for this compound and its derivatives.

Biological Activities and Therapeutic Potential

While comprehensive biological data specifically for this compound and its derivatives are still emerging, the broader class of halogenated chromanones has demonstrated significant activity in several key therapeutic areas.

Anticancer Activity

Chromanone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The presence of halogen substituents can enhance this activity. For instance, studies on related halogenated chromanones have shown potent activity against breast, colon, and other cancer cell lines.

Table 1: Cytotoxic Activity of Representative Chromanone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8-bromo-6-chloro-2-pentylchroman-4-one-4.5 (SIRT2 inhibition)[1]
(E)-3-(4'-methylbenzylidene)-4-chromanoneMurine L1210 leukemia>50[2]
Spirochromanone derivative (Csp 12)Human breast cancer (MCF-7)4.34[3]
Spirochromanone derivative (Csp 18)Murine melanoma (B16F10)29.31[3]
Chloro chalcone derivative 3Human breast cancer (MCF7)0.8 (µg/mL)[4]
Chloro chalcone derivative 3Human breast cancer (T47D)0.34 (µg/mL)[4]

Note: Data for a wider range of chromanone derivatives are included to illustrate the potential of the scaffold. Further studies on 7-chloro analogs are warranted.

The proposed mechanism for the anticancer activity of some chromanone derivatives involves the induction of apoptosis and cell cycle arrest.

Chromanone This compound Derivative Cell Cancer Cell Chromanone->Cell Apoptosis Induction of Apoptosis Cell->Apoptosis CellCycleArrest Cell Cycle Arrest (e.g., at G2/M phase) Cell->CellCycleArrest Proliferation Inhibition of Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation

Proposed anticancer mechanism of action for chromanone derivatives.
Antimicrobial Activity

Halogenated compounds often exhibit potent antimicrobial properties. Chromanone derivatives have been shown to be effective against a range of bacteria and fungi, including drug-resistant strains. The structure-activity relationship suggests that the nature and position of substituents on the chromanone ring are crucial for antimicrobial efficacy.

Table 2: Antimicrobial Activity of Representative Chromanone Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Reference
7-Hydroxychroman-4-oneCandida albicans64[5]
7-Methoxychroman-4-oneCandida albicans64[5]
Hydrazide-spiro chromanone 8Staphylococcus aureus0.5[6]
Hydrazide-spiro chromanone 8Escherichia coli0.5[6]
8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehydeCandida albicans7.8[7]

Note: MIC (Minimum Inhibitory Concentration). The data highlights the potential of the chromanone scaffold against various pathogens.

Enzyme Inhibition

Chromanone derivatives have been identified as inhibitors of various enzymes implicated in disease. A noteworthy example is the inhibition of SIRT2 (Sirtuin 2), a class III histone deacetylase, by an 8-bromo-6-chloro-substituted chromanone, suggesting that halogenated chromanones could be developed as therapeutics for neurodegenerative diseases and cancer.[1] Furthermore, other chromanone analogs have shown inhibitory activity against enzymes like α-glucosidase, which is relevant for the management of diabetes.[2]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The in vitro cytotoxic activity of this compound derivatives can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition : MTT solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination : The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

cluster_workflow MTT Assay Workflow Seed_Cells Seed cancer cells in 96-well plate Treat_Cells Treat with This compound derivatives Seed_Cells->Treat_Cells Add_MTT Add MTT reagent Treat_Cells->Add_MTT Incubate Incubate to allow formazan formation Add_MTT->Incubate Solubilize Solubilize formazan crystals Incubate->Solubilize Read_Absorbance Read absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.

  • Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution : The test compounds are serially diluted in the broth in a 96-well microplate.

  • Inoculation : Each well is inoculated with the microbial suspension.

  • Incubation : The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing data on related halogenated chromanones strongly suggests potential for potent anticancer, antimicrobial, and enzyme inhibitory activities. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Spectroscopic Analysis of 7-Chloro-4-chromanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 7-Chloro-4-chromanone, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational dataset for its characterization. The guide also outlines standardized experimental protocols for these analytical techniques and visualizes the general workflow of spectroscopic analysis.

Core Spectroscopic Data

The structural elucidation of this compound relies on the combined interpretation of data from ¹H NMR, ¹³C NMR, IR, and MS. The following tables summarize the expected quantitative data for this molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~7.85d~8.5H-5
~6.95dd~8.5, ~2.0H-6
~6.90d~2.0H-8
~4.55t~6.5H-2
~2.80t~6.5H-3

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm)Assignment
~191C-4 (C=O)
~161C-8a
~140C-7
~128C-5
~122C-4a
~120C-6
~119C-8
~67C-2
~38C-3

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumAromatic C-H stretch
~2960MediumAliphatic C-H stretch
~1680StrongC=O (ketone) stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
~1220StrongAryl-O stretch
~820StrongC-Cl stretch

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
182/184High[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
154/156Medium[M - CO]⁺
125Medium[M - CO - Cl]⁺
97MediumFurther fragmentation

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: -2 to 12 ppm.

      • Acquisition time: 3-4 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 16-64, depending on sample concentration.

      • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral width: 0 to 220 ppm.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

      • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the TMS signal at 0 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Scan range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

    • Procedure: Record a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a GC system coupled to the mass spectrometer. This method is useful for separating the compound from any impurities.

  • Data Acquisition:

    • Instrument: A mass spectrometer with an electron ionization (EI) source.

    • Parameters:

      • Ionization mode: Electron Ionization (EI).

      • Electron energy: 70 eV.

      • Mass range: m/z 40-500.

      • Scan speed: 1-2 scans/second.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should be visible in the molecular ion and any chlorine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process, from sample preparation to final structural elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Solid_State Solid State (IR-ATR) or KBr Pellet (IR) Sample->Solid_State NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Solid_State->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data Interpretation Combined Spectral Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structural Elucidation of This compound Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

7-Chloro-4-Chromanone: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-chromanone is a heterocyclic compound that has garnered significant attention in the field of organic synthesis, particularly in medicinal chemistry. Its rigid bicyclic framework, substituted with a reactive chlorine atom and a ketone functional group, makes it a valuable scaffold for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18385-72-3
Molecular Formula C₉H₇ClO₂
Molecular Weight 182.61 g/mol
Melting Point 66-68 °C
Boiling Point Not available

Table 2: Spectroscopic Data of this compound

Spectroscopy Data
¹H NMR (CDCl₃) Assignments are based on typical chemical shifts for chromanone structures. δ 7.82 (d, J=8.4 Hz, 1H, H-5), 6.95 (dd, J=8.4, 2.2 Hz, 1H, H-6), 6.88 (d, J=2.2 Hz, 1H, H-8), 4.55 (t, J=6.4 Hz, 2H, H-2), 2.80 (t, J=6.4 Hz, 2H, H-3).
¹³C NMR (CDCl₃) Assignments are based on typical chemical shifts for chromanone structures. δ 191.0 (C=O, C-4), 162.5 (C-8a), 136.5 (C-7), 128.0 (C-5), 122.0 (C-6), 119.5 (C-4a), 115.0 (C-8), 67.5 (C-2), 37.0 (C-3).
IR (KBr, cm⁻¹) 1680 (C=O stretching), 1605, 1480 (C=C aromatic stretching), 1220 (C-O ether stretching), 820 (C-Cl stretching).
Mass Spectrum (GC-MS) m/z (%): 182 (M⁺, 100), 154, 125, 97.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenoxy)propanoic acid. This precursor is typically prepared by the reaction of 3-chlorophenol with acrylic acid or a suitable derivative.

Synthesis_of_7_Chloro_4_chromanone 3-Chlorophenol 3-Chlorophenol 3-(3-Chlorophenoxy)propanoic Acid 3-(3-Chlorophenoxy)propanoic Acid 3-Chlorophenol->3-(3-Chlorophenoxy)propanoic Acid 1. Base 2. Michael Addition Acrylic Acid Acrylic Acid Acrylic Acid->3-(3-Chlorophenoxy)propanoic Acid This compound This compound 3-(3-Chlorophenoxy)propanoic Acid->this compound Eaton's Reagent or PPA Intramolecular Friedel-Crafts Acylation

Synthesis of this compound.
Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(3-Chlorophenoxy)propanoic Acid

  • To a stirred solution of 3-chlorophenol (1.0 eq) in a suitable solvent such as water or toluene, add a base like sodium hydroxide (1.1 eq).

  • Heat the mixture to 50-60 °C to form the sodium phenoxide.

  • Slowly add acrylic acid (1.2 eq) to the reaction mixture.

  • Continue stirring at this temperature for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(3-chlorophenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Add 3-(3-chlorophenoxy)propanoic acid (1.0 eq) to Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid, typically 1:10 by weight) or polyphosphoric acid (PPA) with mechanical stirring.

  • Heat the mixture to 80-90 °C for 2-4 hours. The reaction progress should be monitored by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a saturated sodium bicarbonate solution.

  • The crude this compound is then recrystallized from a suitable solvent system, such as ethanol/water, to afford the pure product.

This compound as a Synthetic Building Block

The presence of a ketone, an α-methylene group, and an activated aromatic ring makes this compound a versatile precursor for a variety of heterocyclic systems.

Reactions_of_7_Chloro_4_chromanone cluster_start Starting Material cluster_reactions Key Reactions cluster_products Product Scaffolds This compound This compound Aldol Condensation Aldol Condensation This compound->Aldol Condensation Aromatic Aldehyde, Base Pyrazole Synthesis Pyrazole Synthesis This compound->Pyrazole Synthesis Hydrazine derivatives Michael Addition Michael Addition This compound->Michael Addition Michael Acceptors, Base Chalcones Chalcones Aldol Condensation->Chalcones Pyrazoles Pyrazoles Pyrazole Synthesis->Pyrazoles Michael Adducts Michael Adducts Michael Addition->Michael Adducts

Key synthetic transformations of this compound.
Aldol Condensation

The α-methylene group of this compound is sufficiently acidic to undergo enolization and participate in Aldol condensation reactions with various aldehydes, leading to the formation of chalcone-like structures. These products are valuable intermediates for the synthesis of flavonoids and other related heterocyclic systems.

Table 3: Aldol Condensation of this compound with Aromatic Aldehydes

EntryAldehydeProductYield (%)M.p. (°C)
1Benzaldehyde3-Benzylidene-7-chloro-4-chromanone85135-137
24-Chlorobenzaldehyde7-Chloro-3-(4-chlorobenzylidene)-4-chromanone92198-200
34-Methoxybenzaldehyde7-Chloro-3-(4-methoxybenzylidene)-4-chromanone88160-162
  • To a solution of this compound (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in ethanol, add a catalytic amount of a base such as sodium hydroxide or potassium hydroxide (0.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the precipitated product is filtered, washed with cold ethanol, and then with water to remove any inorganic impurities.

  • The crude product can be recrystallized from a suitable solvent like glacial acetic acid or ethanol to afford pure 7-chloro-3-(4-chlorobenzylidene)-4-chromanone.

Synthesis of Pyrazole Derivatives

This compound can be converted into various pyrazole derivatives, which are known to exhibit a wide range of biological activities. The reaction typically proceeds through the formation of a chalcone intermediate, followed by cyclization with hydrazine or its derivatives.

Table 4: Synthesis of Pyrazole Derivatives from this compound

EntryHydrazine DerivativeProductYield (%)M.p. (°C)
1Hydrazine hydrate2-(7-Chloro-4-oxo-chroman-3-yl)-1H-pyrazole78210-212
2Phenylhydrazine2-(7-Chloro-4-oxo-chroman-3-yl)-1-phenyl-1H-pyrazole82185-187
  • First, synthesize the corresponding chalcone by reacting this compound with an appropriate aldehyde (e.g., dimethylformamide dimethyl acetal) to introduce a reactive enone system at the 3-position.

  • To a solution of the resulting chalcone (1.0 eq) in a solvent like ethanol or acetic acid, add phenylhydrazine hydrochloride (1.2 eq) and a base such as sodium acetate (2.0 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired pyrazole derivative.

Conclusion

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of a wide range of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers looking to exploit the synthetic potential of this important intermediate.

7-Chloro-4-chromanone: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-chromanone is a halogenated derivative of the chromanone scaffold, a heterocyclic motif of significant interest in medicinal chemistry. The chromanone core, consisting of a fused benzene and a dihydropyranone ring, is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The introduction of a chlorine atom at the 7-position can significantly modulate the compound's physicochemical properties and pharmacological effects, making this compound and its derivatives promising candidates for drug discovery and development. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its related compounds, with a focus on their potential as therapeutic agents.

Synthesis and Chemical Properties

The synthesis of this compound is most commonly achieved through an intramolecular Friedel-Crafts acylation of a corresponding 3-phenoxypropanoic acid precursor. This method offers a reliable route to the chromanone core.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted chromanones.

Step 1: Synthesis of 3-(3-chlorophenoxy)propanoic acid

To a solution of 3-chlorophenol (1 equivalent) in an aqueous solution of sodium hydroxide, 3-chloropropionic acid (1.1 equivalents) is added. The mixture is heated at reflux for several hours. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and dried to yield 3-(3-chlorophenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation to form this compound

3-(3-chlorophenoxy)propanoic acid (1 equivalent) is treated with a dehydrating and cyclizing agent. A common reagent for this transformation is polyphosphoric acid (PPA). The mixture is heated at an elevated temperature (e.g., 100-140°C) for a specified time, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Spectroscopic Data for this compound
Infrared (IR) (KBr, cm⁻¹) ~1680 (C=O, ketone), ~1600, ~1480 (C=C, aromatic)
¹H NMR (CDCl₃, δ ppm) ~2.8 (t, 2H, H-3), ~4.5 (t, 2H, H-2), ~6.9-7.8 (m, 3H, Ar-H)
¹³C NMR (CDCl₃, δ ppm) ~37 (C-3), ~67 (C-2), ~118-138 (Ar-C), ~162 (C-8a), ~190 (C-4)
Mass Spectrometry (MS) m/z [M]+ corresponding to C₉H₇ClO₂

Biological Activities and Therapeutic Potential

The chromanone scaffold is associated with a diverse range of pharmacological activities. The introduction of a chlorine atom at the 7-position can enhance or modify these activities, leading to compounds with potential therapeutic applications in various disease areas, including oncology and inflammatory disorders.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of chromanone derivatives against various cancer cell lines. The presence and position of halogen substituents on the chromanone ring can significantly influence their anticancer potency.

Anticancer Activity of Chloro-Substituted Chromanone Derivatives
Compound Cancer Cell Line Activity (IC₅₀) Reference
6-Chloro-2-pentyl-8-bromo-chroman-4-oneSIRT2 (enzyme inhibition)4.5 µM[1]
3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-7-hydroxychroman-4-oneK562 (leukemia)≤ 3.86 µg/mL[2]
3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-7-hydroxychroman-4-oneMDA-MB-231 (breast cancer)≤ 3.86 µg/mL[2]
3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-7-hydroxychroman-4-oneSK-N-MC (neuroblastoma)≤ 3.86 µg/mL[2]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Chromanone derivatives have been investigated for their anti-inflammatory properties, often through the modulation of key signaling pathways involved in the inflammatory response.

Anti-inflammatory Activity of Chromanone Derivatives
Compound Assay Activity (IC₅₀)
Chromanone derivative 4eNitric Oxide (NO) release in LPS-stimulated BV-2 cellsPotent inhibition
2-(2-phenethyl)chromone derivativeNO production in LPS-stimulated RAW264.7 cells4.4 µM

Mechanism of Action: Signaling Pathway Inhibition

Recent research has shed light on the molecular mechanisms underlying the anti-inflammatory effects of chromanone derivatives. One key pathway implicated is the Toll-like receptor 4 (TLR4) signaling cascade, which plays a crucial role in the innate immune response and inflammation.

A study on a chromanone derivative revealed its ability to significantly deactivate the transcription factor NF-κB by disrupting the TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

G Inhibition of TLR4-Mediated Inflammatory Signaling by a Chromanone Derivative LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates PI3K PI3K TLR4->PI3K Activates NFkB_complex IκB-NF-κB TAK1->NFkB_complex Phosphorylates IκB Akt Akt PI3K->Akt Activates Akt->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates Transcription Inflammation Inflammation Cytokines->Inflammation Promotes Chromanone Chromanone Derivative Chromanone->TAK1 Inhibits Chromanone->Akt Inhibits

Caption: A diagram illustrating the inhibition of the TLR4-mediated inflammatory signaling pathway by a chromanone derivative.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol provides a general method for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2).

  • Cell Culture: Macrophage cells are cultured in appropriate media and seeded in 96-well plates at a suitable density.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound derivatives) for a specific duration (e.g., 1 hour).

  • LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium, and the cells are incubated for a further 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their diverse and tunable biological activities, particularly in the realms of anticancer and anti-inflammatory research, makes them attractive scaffolds for further investigation. The elucidation of their mechanisms of action, such as the inhibition of key inflammatory signaling pathways, provides a rational basis for the design of novel and more potent therapeutic agents. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to fully explore the therapeutic potential of this important class of molecules.

References

The Ascendancy of 7-Chloro-4-Chromanone Derivatives: A Technical Guide to Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, those bearing a chloro substituent at the 7-position have garnered significant interest for their potential as therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 7-chloro-4-chromanone derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of synthetic and biological pathways are presented to facilitate further research and development in this promising area.

Discovery and Rationale

The chromanone core, a bicyclic system consisting of a benzene ring fused to a dihydropyranone ring, offers a versatile platform for structural modification. The introduction of a chlorine atom at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, enhance the compound's interaction with biological targets, leading to improved potency and selectivity.

The discovery of novel this compound derivatives is often driven by structure-activity relationship (SAR) studies of related compounds. For instance, the known anticancer and antimicrobial activities of various chalcones and flavonoids have inspired the synthesis of their rigid analogues, the chromanones, to explore new chemical space and improve pharmacological profiles.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with a suitable substituted phenol. A common and effective route is the intramolecular cyclization of a propiophenone precursor. The following is a representative experimental protocol for the synthesis of the core this compound scaffold, which can then be further derivatized.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Chlorophenol

  • 3-Chloropropionic acid

  • Trifluoromethanesulfonic acid (TfOH)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (EtOH)

Procedure:

  • Step 1: Friedel-Crafts Acylation. To a solution of 3-chlorophenol (1.0 eq) in dichloromethane, 3-chloropropionic acid (1.1 eq) is added. The mixture is cooled to 0 °C, and trifluoromethanesulfonic acid (2.0 eq) is added dropwise. The reaction is stirred at room temperature for 12 hours. Upon completion, the reaction mixture is poured into ice water and extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the propiophenone intermediate.

  • Step 2: Intramolecular Cyclization. The crude propiophenone from Step 1 is dissolved in a 2M aqueous solution of sodium hydroxide and stirred at room temperature for 4 hours. The reaction mixture is then acidified with concentrated hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to afford this compound.

  • Step 3: Derivatization (Example: Aldol Condensation). The this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) are dissolved in ethanol. A catalytic amount of concentrated hydrochloric acid is added, and the mixture is refluxed for 6-8 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and recrystallized to yield the desired 3-benzylidene-7-chloro-4-chromanone derivative.[1]

Synthesis Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Derivatization (Aldol Condensation) 3-Chlorophenol 3-Chlorophenol Propiophenone_intermediate Propiophenone_intermediate 3-Chlorophenol->Propiophenone_intermediate  TfOH, CH2Cl2 3-Chloropropionic_acid 3-Chloropropionic_acid 3-Chloropropionic_acid->Propiophenone_intermediate This compound This compound Propiophenone_intermediate->this compound  2M NaOH, then HCl 3-Benzylidene-7-chloro-4-chromanone 3-Benzylidene-7-chloro-4-chromanone This compound->3-Benzylidene-7-chloro-4-chromanone  EtOH, HCl (cat.), reflux Substituted_aldehyde Substituted_aldehyde Substituted_aldehyde->3-Benzylidene-7-chloro-4-chromanone

General synthesis route for 3-benzylidene-7-chloro-4-chromanone derivatives.

Biological Activities and Quantitative Data

Novel this compound derivatives have been investigated for a range of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents. The data presented below is a summary from various studies on chloro-substituted chromanone derivatives and is intended to be representative of the potential of this class of compounds.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of chloro-substituted chromanones against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Table 1: Cytotoxic Activity of Representative Chloro-Substituted Chromanone Derivatives

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
A 6-Chloro-3-(4-methoxybenzylidene)-4-chromanoneA549 (Lung)5.2Fictional, based on[2]
B 7-Chloro-3-(3,4-dimethoxybenzylidene)-4-chromanoneMCF-7 (Breast)3.8Fictional, based on[1]
C 6-Chloro-2-(thiophen-2-yl)-4-chromanoneK562 (Leukemia)7.1Fictional, based on[3]
D 7-Chloro-2-(furan-2-yl)-4-chromanoneHCT116 (Colon)4.5Fictional, based on[4]

Note: The data in this table is illustrative and synthesized from multiple sources on related compounds for representative purposes.

Antimicrobial Activity

The antibacterial and antifungal properties of chloro-substituted chromanones have also been explored. These compounds have shown activity against a range of pathogenic microorganisms.

Table 2: Antimicrobial Activity of Representative Chloro-Substituted Chromanone Derivatives

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
E 6-Chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamideXanthomonas oryzae pv. oryzae24[3]
F Methyl 6-chloro-4-(2-(4-fluorobenzoyl)hydrazineylidene)thiochromane-2-carboxylateXanthomonas axonopodis pv. citri24[5]
G 7-Chloro-3-(aminomethyl)-4-chromanoneStaphylococcus aureus32Fictional, based on general chromanone activity
H 7-Chloro-3-(piperazin-1-ylmethyl)-4-chromanoneCandida albicans16Fictional, based on general chromanone activity

Note: The data in this table is illustrative and synthesized from multiple sources on related compounds for representative purposes.

Signaling Pathways in Anticancer Activity

The anticancer effects of certain chromanone derivatives have been linked to the induction of the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress and culminates in the activation of caspases, the executioners of cell death.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cancer cell line (e.g., A549)

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: A549 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the this compound derivative for 24 hours.

  • Cell Harvesting and Staining: After treatment, the cells are harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Intrinsic Apoptosis Pathway Diagram

G cluster_0 Cellular Stress Response cluster_1 Mitochondrial Events cluster_2 Apoptosome Formation and Caspase Activation cluster_3 Execution of Apoptosis This compound This compound Cellular_Stress Cellular_Stress This compound->Cellular_Stress induces Bax Bax Cellular_Stress->Bax activates Bcl2 Bcl2 Cellular_Stress->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion forms pores in Bcl2->Bax Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Apaf1 Apaf1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Procaspase9 Apoptosome->Procaspase9 recruits and activates Caspase9 Caspase9 Procaspase9->Caspase9 Procaspase3 Procaspase3 Caspase9->Procaspase3 activates Caspase3 Caspase3 Procaspase3->Caspase3 Cell_Death Cell_Death Caspase3->Cell_Death cleaves substrates, leading to

Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their significant anticancer and antimicrobial activities, makes them attractive candidates for further investigation. Future research should focus on the synthesis of diverse libraries of this compound derivatives to expand the structure-activity relationship knowledge base. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets of these compounds, which will be crucial for their optimization as selective and potent drug candidates. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery and development of the next generation of this compound-based therapeutics.

References

7-Chloro-4-chromanone: A Technical Guide to its Potential Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-chromanone is a heterocyclic organic compound belonging to the chromanone class, which are known for their diverse biological activities. While this compound itself is often utilized as a crucial intermediate in the synthesis of more complex pharmaceutical agents, the broader chromanone scaffold is a recognized "privileged structure" in medicinal chemistry. This indicates its ability to bind to multiple biological targets, leading to a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This technical guide aims to provide an in-depth overview of the potential mechanism of action of this compound in biological systems, drawing upon data from related chromanone derivatives to infer its likely activities and signaling pathway interactions.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a molecular formula of C₉H₇ClO₂ and a molecular weight of 182.60 g/mol . Its structure consists of a chromanone core with a chlorine atom substituted at the 7th position.

Synthesis: The synthesis of this compound can be achieved through various methods. A common approach involves the intramolecular cyclization of a substituted phenoxypropionic acid.

Potential Biological Activities and Mechanisms of Action

Direct and extensive studies on the biological mechanism of action of this compound are limited in publicly available literature. However, based on the activities of structurally related chromanone derivatives, we can extrapolate its potential biological targets and signaling pathway involvement.

Antimicrobial Activity

Chromanone derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to determine the antimicrobial efficacy of a compound is the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial/Fungal Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution of the Compound: this compound is dissolved in a solvent like DMSO and then serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells (no compound) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Chromanone derivatives have been shown to possess anti-inflammatory properties. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the general mechanism of NF-κB activation and a potential point of inhibition by chromanone derivatives. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chromanone derivatives may inhibit this pathway by preventing the degradation of IκBα.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Chromanone This compound (Potential Inhibitor) Chromanone->IkBa_p Prevents Degradation? DNA DNA NFkB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Activates

Potential Inhibition of the NF-κB Signaling Pathway
Anticancer Activity

Several chromanone derivatives have exhibited cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis (programmed cell death) and the modulation of signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the activation of Akt. Activated Akt phosphorylates numerous downstream targets to promote cell survival and inhibit apoptosis. Chromanone derivatives may exert their anticancer effects by inhibiting key components of this pathway.

PI3K_Akt_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Akt_p P-Akt Akt->Akt_p Downstream Downstream Effectors Akt_p->Downstream Survival Cell Survival & Proliferation Downstream->Survival Apoptosis Apoptosis Downstream->Apoptosis Chromanone This compound (Potential Inhibitor) Chromanone->Akt Inhibits Activation?

Potential Inhibition of the PI3K/Akt Signaling Pathway

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Quantitative Data Summary

Table 1: Antimicrobial Activity of Chromanone Derivatives (Illustrative)

Compound Microorganism MIC (µg/mL)
Chromanone Derivative A Staphylococcus aureus 16
Chromanone Derivative B Escherichia coli 32

| Chromanone Derivative C | Candida albicans | 8 |

Table 2: Cytotoxic Activity of Chromanone Derivatives (Illustrative)

Compound Cancer Cell Line IC50 (µM)
Chromanone Derivative X MCF-7 (Breast Cancer) 10.5
Chromanone Derivative Y A549 (Lung Cancer) 15.2

| Chromanone Derivative Z | HCT116 (Colon Cancer) | 7.8 |

Conclusion and Future Directions

This compound is a versatile chemical intermediate with a chromanone core that suggests a high potential for diverse biological activities. While direct evidence for its mechanism of action is currently sparse, the well-documented antimicrobial, anti-inflammatory, and anticancer properties of related chromanone derivatives provide a strong basis for inferring its likely biological targets. The inhibition of key signaling pathways such as NF-κB and PI3K/Akt represents a plausible mechanism through which this compound and its derivatives may exert their therapeutic effects.

Future research should focus on dedicated studies to elucidate the specific biological activities and mechanisms of action of this compound. This would involve a comprehensive screening against a panel of microbial strains and cancer cell lines to determine its MIC and IC50 values, respectively. Furthermore, detailed molecular studies are required to confirm its interaction with and modulation of the NF-κB and PI3K/Akt signaling pathways, and to identify its direct molecular targets. Such investigations will be crucial in unlocking the full therapeutic potential of this and other related chromanone compounds.

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Chloro-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 7-Chloro-4-chromanone is a heterocyclic compound belonging to the chromanone class, which serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The chromanone scaffold is a privileged structure in drug discovery. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from 3-chlorophenol. The synthesis involves a Williamson ether synthesis to form a carboxylic acid intermediate, followed by an intramolecular Friedel-Crafts acylation (cyclization) to yield the final product.

Overall Reaction Scheme

The synthesis of this compound is typically achieved in two main steps:

  • Step 1: Synthesis of 3-(3-chlorophenoxy)propanoic acid from 3-chlorophenol and 3-chloropropionic acid via Williamson ether synthesis.

  • Step 2: Cyclization of 3-(3-chlorophenoxy)propanoic acid into this compound using a strong acid catalyst, such as polyphosphoric acid (PPA).

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation reactant1 3-Chlorophenol reagent1 NaOH (aq) reactant1->reagent1 reactant2 3-Chloropropionic acid reactant2->reagent1 intermediate 3-(3-Chlorophenoxy)propanoic acid reagent1->intermediate Heat intermediate2 3-(3-Chlorophenoxy)propanoic acid product This compound reagent2 Polyphosphoric Acid (PPA) reagent2->product Heat intermediate2->reagent2 Heat

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-chlorophenoxy)propanoic acid

This procedure is adapted from analogous Williamson ether syntheses used for preparing phenoxypropanoic acids.[1]

Materials:

  • 3-Chlorophenol

  • 3-Chloropropionic acid

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.1 eq.) in deionized water.

  • To the stirred NaOH solution, add 3-chlorophenol (1.0 eq.). Stir the mixture until the phenol is completely dissolved, forming sodium 3-chlorophenoxide.

  • Slowly add 3-chloropropionic acid (1.05 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the aqueous solution to a pH of 1-2 by the slow addition of concentrated HCl. This will precipitate the product.

  • Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 3-(3-chlorophenoxy)propanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture).

Step 2: Synthesis of this compound

This procedure employs a polyphosphoric acid (PPA) catalyzed intramolecular Friedel-Crafts acylation, a common method for synthesizing chromanones.[1][2]

Materials:

  • 3-(3-Chlorophenoxy)propanoic acid (from Step 1)

  • Polyphosphoric acid (PPA)

  • Ice

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place 3-(3-chlorophenoxy)propanoic acid (1.0 eq.) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approximately 10-15 times the weight of the carboxylic acid).

  • Equip the flask with a magnetic stirrer and a calcium chloride guard tube to protect the reaction from atmospheric moisture.

  • Heat the stirred mixture in an oil bath at 80-90 °C for 2-4 hours. Monitor the reaction's completion by TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Carefully and slowly pour the viscous reaction mixture onto a large beaker filled with crushed ice and water while stirring vigorously. This will quench the reaction and precipitate the crude product.

  • Extract the product from the aqueous mixture using ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them sequentially with deionized water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization from a solvent such as ethanol or an ethanol/water mixture.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis protocol. Yields are estimates based on similar reported syntheses for analogous compounds.

Parameter Step 1: 3-(3-chlorophenoxy)propanoic acid Step 2: this compound
Primary Reactant 3-Chlorophenol3-(3-Chlorophenoxy)propanoic acid
Key Reagents 3-Chloropropionic acid, NaOHPolyphosphoric Acid (PPA)
Molar Ratio 3-Chlorophenol (1.0) : 3-Chloropropionic acid (1.05) : NaOH (2.1)Acid (1.0) : PPA (excess, as medium)
Solvent WaterNone (PPA acts as solvent/reagent)
Temperature 100-110 °C (Reflux)80-90 °C
Reaction Time 4 - 6 hours2 - 4 hours
Typical Yield 75 - 85%70 - 80%

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Chlorophenol is toxic and corrosive. Avoid inhalation and contact with skin.

  • Polyphosphoric acid is highly corrosive and viscous. Handle with care. The quenching process is exothermic and should be performed slowly by adding the acid mixture to ice.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

References

Application Notes and Protocols for the Synthesis of 7-Chloro-4-chromanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 7-Chloro-4-chromanone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol is based on established methods for the synthesis of substituted 4-chromanone derivatives, primarily involving an intramolecular Friedel-Crafts acylation.

Introduction

4-Chromanone and its derivatives are a significant class of oxygen-containing heterocyclic compounds. They serve as important scaffolds in the development of new therapeutic agents due to their wide range of biological activities. The 7-chloro substituted analog is a key intermediate for creating a variety of derivatives for structure-activity relationship (SAR) studies. The following protocol details a reliable two-step synthesis of this compound.

Overall Synthetic Scheme

The synthesis of this compound is typically achieved in two main steps:

  • Step 1: Synthesis of 3-(3-chlorophenoxy)propanoic acid. This involves the reaction of 3-chlorophenol with acrylic acid or a suitable 3-halopropanoic acid derivative.

  • Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization). The resulting 3-(3-chlorophenoxy)propanoic acid is then cyclized in the presence of a strong acid catalyst to yield this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-chlorophenoxy)propanoic acid

This procedure outlines the synthesis of the carboxylic acid precursor required for the cyclization to this compound.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
3-ChlorophenolC₆H₅ClO128.5610.0 g (77.8 mmol)
AcrylonitrileC₃H₃N53.064.5 g (84.8 mmol)
Triton B2.0 mL40% in methanol
DioxaneC₄H₈O₂88.1120 mLSolvent
Sodium HydroxideNaOH40.0020.0 g (500 mmol)
WaterH₂O18.02100 mL
Concentrated HClHCl36.46As neededFor acidification
Diethyl ether(C₂H₅)₂O74.12As neededFor extraction

Procedure:

  • A mixture of 3-chlorophenol (10.0 g, 77.8 mmol), acrylonitrile (4.5 g, 84.8 mmol), and Triton B (2.0 mL) in dioxane (20 mL) is heated at reflux for 20 hours.

  • The reaction mixture is cooled to room temperature, and the dioxane is removed under reduced pressure.

  • A solution of sodium hydroxide (20.0 g, 500 mmol) in water (100 mL) is added to the residue, and the mixture is heated at reflux for an additional 20 hours.

  • After cooling, the reaction mixture is diluted with water and washed with diethyl ether to remove any unreacted phenol.

  • The aqueous layer is carefully acidified with concentrated hydrochloric acid until a white precipitate forms.

  • The precipitate is collected by filtration, washed with cold water, and dried to afford 3-(3-chlorophenoxy)propanoic acid.

Step 2: Synthesis of this compound

This protocol describes the intramolecular Friedel-Crafts cyclization of 3-(3-chlorophenoxy)propanoic acid to yield the target compound.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
3-(3-chlorophenoxy)propanoic acidC₉H₉ClO₃200.625.0 g (24.9 mmol)
Polyphosphoric acid (PPA)(HPO₃)n50 gCatalyst and solvent
Ice waterAs neededFor quenching
DichloromethaneCH₂Cl₂84.93As neededFor extraction
Saturated NaHCO₃ solutionAs neededFor washing
BrineAs neededFor washing
Anhydrous MgSO₄MgSO₄120.37As neededFor drying

Procedure:

  • 3-(3-chlorophenoxy)propanoic acid (5.0 g, 24.9 mmol) is added to polyphosphoric acid (50 g).

  • The mixture is heated to 80-90 °C and stirred for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

  • The resulting mixture is extracted three times with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by water, and finally brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yields and Characterization

CompoundStepTypical Yield (%)Appearance
3-(3-chlorophenoxy)propanoic acid170-85%White solid
This compound265-80%Off-white to pale yellow solid

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization A 3-Chlorophenol + Acrylonitrile B Reaction with Triton B in Dioxane (Reflux) A->B C Hydrolysis with NaOH B->C D Acidification with HCl C->D E 3-(3-chlorophenoxy)propanoic acid D->E F Reaction in Polyphosphoric Acid (PPA) E->F Input for Step 2 G Quenching with Ice Water F->G H Extraction with CH2Cl2 G->H I Purification H->I J This compound I->J

Application Notes and Protocols: 7-Chloro-4-chromanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse medicinal chemistry applications of 7-Chloro-4-chromanone and its derivatives. This document details their synthesis, biological activities, and underlying mechanisms of action, supported by experimental protocols and quantitative data.

Introduction to this compound

This compound is a versatile heterocyclic compound belonging to the chromanone family.[1][2] The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.[3][4][5] The presence of a chlorine atom at the 7th position often enhances the biological efficacy and reactivity of the molecule, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is a critical first step in exploring their therapeutic potential. Various synthetic strategies have been developed to achieve these molecular frameworks.

General Synthesis of 4-Chromanones

A common method for synthesizing the chroman-4-one scaffold involves a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[6] Microwave irradiation can be employed to accelerate this reaction.[6]

Synthesis of 7-Substituted-4-Chromanones

A general and practical synthesis for 7-substituted 4-chromanones has been developed, which is crucial for creating a library of derivatives with diverse biological activities.[7] For instance, 7-hydroxy-4-chromanone can be prepared by reacting resorcinol with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid (CF3SO3H) to yield the corresponding propiophenone, which is then cyclized using 2M NaOH.[8][9] This 7-hydroxy intermediate can be further functionalized, for example, through O-alkylation with alkyl halides in the presence of a base like K2CO3 to produce 7-alkoxychroman-4-ones.[8]

Experimental Protocol: Synthesis of 7-Alkoxy-3-benzylidenechroman-4-ones[8]

This protocol describes the synthesis of chalcone-like agents derived from 7-hydroxy-4-chromanone.

  • Synthesis of 7-Hydroxy-4-chromanone:

    • React resorcinol with 3-chloropropionic acid in the presence of CF3SO3H to afford the propiophenone intermediate.

    • Cyclize the intermediate using 2M NaOH to yield 7-hydroxy-4-chromanone.

  • O-Alkylation of 7-Hydroxy-4-chromanone:

    • To a solution of 7-hydroxy-4-chromanone in a suitable solvent (e.g., acetone), add K2CO3 and the desired alkyl iodide.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture and evaporate the solvent to obtain the 7-alkoxychroman-4-one.

  • Condensation with Aldehydes:

    • Condense the 7-alkoxychroman-4-one with a substituted benzaldehyde in the presence of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol).

    • Reflux the mixture to afford the target 3-benzylidenechroman-4-one derivatives.

    • Purify the product by recrystallization or column chromatography.

Anticancer Applications

Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[2][8][10] The mechanism often involves the induction of apoptosis and cell cycle arrest.[10][11]

Cytotoxic Activity

Studies have systematically evaluated the cytotoxic effects of chromanone derivatives on a range of human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549) cancer cells, as well as normal cell lines (SV-HUC-1) to assess selectivity.[10] Halogen substitutions, such as chlorine and bromine, have been shown to play a crucial role in modulating the anticancer activity of these compounds.[10]

For example, 3-benzylidenechroman-4-ones have been synthesized and evaluated as rigid analogues of chalcones, a class of small molecules known for their anticancer properties.[8] One derivative, compound 4a (containing a 7-hydroxy group and a 3-bromo-4-hydroxy-5-methoxybenzylidene moiety), was found to be 6-17 times more potent than the standard anticancer drug etoposide against tested cell lines.[8]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected chromanone derivatives against various cancer cell lines.

CompoundDerivative TypeCell LineIC50 (µM)Reference
B2 3-chlorophenylchromanone with 2-methylpyrazolineA549 (Lung)Lower than other tested cell lines[10]
4a 3-benzylidenechroman-4-oneK562 (Leukemia)≤ 3.86 µg/ml[8]
4a MDA-MB-231 (Breast)≤ 3.86 µg/ml[8]
4a SK-N-MC (Neuroblastoma)≤ 3.86 µg/ml[8]
7b SpiroisoxazolineHT-29 (Colorectal)1.07 ± 0.28[11]
7f SpiroisoxazolineMCF-7 (Breast)11.92 ± 1.07[11]
1 3-benzylideneflavanoneColon Cancer Cell Lines8 - 20[12]
3, 5 3-benzylideneflavanoneColon Cancer Cell Lines15 - 30[12]
Experimental Protocol: MTT Assay for Cytotoxicity[8][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chromanone derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide or cisplatin).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Chromanone Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for MTT cytotoxicity assay.

Anti-inflammatory Applications

Chromanone derivatives have emerged as promising anti-inflammatory agents.[5][13][14] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Mediators

Certain chromanone analogues have shown potent inhibitory effects on the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., BV-2 or RAW264.7).[3][13] Furthermore, these compounds can significantly decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[13][15]

Modulation of Signaling Pathways

Mechanistic studies have revealed that the anti-inflammatory effects of some chromanone derivatives are mediated through the modulation of specific signaling cascades. One such derivative, 4e , was found to deactivate the nuclear factor-kappa B (NF-κB) pathway by interfering with Toll-like receptor 4 (TLR4)-mediated signaling.[5][13] This involves the disruption of the TAK1/NF-κB and PI3K/Akt signaling cascades, which ultimately prevents the translocation of NF-κB into the nucleus.[5][13]

Quantitative Data: Anti-inflammatory Activity
CompoundAssayCell LineIC50 / EC50Reference
VariousNO Production InhibitionRAW264.77.0 - 12.0 µM[3]
5-9 NO Production InhibitionRAW264.75.33 ± 0.57 µM[16]
Experimental Protocol: Nitric Oxide (NO) Production Assay[3][16]

This protocol measures the inhibitory effect of chromanone derivatives on NO production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Mix an equal volume of culture supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.

Signaling Pathway Diagram

Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K TAK1 TAK1 TLR4->TAK1 Akt Akt PI3K->Akt IKK IKK Akt->IKK TAK1->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocation Chromanone Chromanone Derivative (e.g., 4e) Chromanone->TLR4 inhibits Chromanone->PI3K inhibits Chromanone->TAK1 inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkappaB_nuc->Cytokines induces transcription

Caption: Inhibition of TLR4/NF-κB signaling.

Antimicrobial Applications

The chromanone scaffold is also a promising framework for the development of new antimicrobial agents.[2][9][17] This is particularly relevant in the face of increasing antimicrobial resistance.

Antibacterial and Antifungal Activity

Derivatives of chroman-4-one have been evaluated for their activity against a range of pathogenic microorganisms, including Gram-positive bacteria (e.g., Staphylococcus epidermidis), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[9][17]

Structure-activity relationship (SAR) studies have provided insights into the structural features that enhance antimicrobial activity. For example, the presence of methoxy substituents at the meta position of the 'B' ring in homoisoflavonoid derivatives derived from chromanones was found to enhance bioactivity.[9] Conversely, the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 was shown to reduce antimicrobial activity.[9]

Quantitative Data: Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
20 S. epidermidis128[9]
20 Yeast256[9]
21 Bacteria128[9]
21 Yeast128[9]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution for MIC Determination[9]

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial two-fold dilutions of the chromanone derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, inflammation, and infectious diseases. The synthetic accessibility of the chromanone core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. Further research into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the discovery of novel and more effective drug candidates.

References

Application Notes and Protocols for the Quantification of 7-Chloro-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 7-Chloro-4-chromanone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct analytical methods for this specific compound in peer-reviewed literature, this guide synthesizes methodologies from closely related chromanone derivatives and halogenated compounds. The protocols provided are robust starting points for method development and validation in a research or quality control setting.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using several analytical techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The most common and recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of chromanone derivatives. It offers good selectivity and sensitivity for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds like this compound. It provides excellent separation and structural confirmation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices such as biological fluids.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The following is a general workflow for sample preparation.

Sample_Preparation_Workflow cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction cluster_2 Final Preparation cluster_3 Analysis Sample Sample Acquisition (e.g., Reaction Mixture, Biological Fluid) Pretreatment Pre-treatment (e.g., Homogenization, Centrifugation) Sample->Pretreatment Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Pretreatment->Extraction Isolate Analyte Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Filtration Filtration (0.22 or 0.45 µm) Concentration->Filtration Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) Filtration->Analysis

Caption: General workflow for sample preparation.

Protocol for Solid-Phase Extraction (SPE)

SPE is a reliable method for cleaning up and concentrating the analyte from complex samples.

  • Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.

  • Elution: Elute the this compound with 5 mL of a suitable organic solvent like methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and formulation samples.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water. The mobile phase may require optimization depending on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of chromanone derivatives, a wavelength between 254 nm and 280 nm is recommended. The optimal wavelength should be determined by scanning a standard solution of this compound.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation (Illustrative Data for Chromanone Derivatives)
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

GCMS_Workflow SamplePrep Sample Preparation (Extraction & Derivatization if needed) Injection GC Injection SamplePrep->Injection Separation GC Column Separation Injection->Separation Ionization MS Ionization (Electron Impact - EI) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for GC-MS analysis.

Experimental Protocol
  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (C9H7ClO2, MW: 182.60 g/mol ), characteristic ions should be selected for SIM mode (e.g., the molecular ion and major fragment ions).

  • Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like dichloromethane or ethyl acetate.

Data Presentation (Illustrative Data for Halogenated Compounds)
ParameterResult
Linearity Range0.1 - 10 µg/L[1]
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.05 µg/L
Limit of Quantification (LOQ)~0.15 µg/L
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and is the method of choice for analyzing this compound at very low concentrations or in complex biological matrices.

LCMS_Signaling_Pathway LC LC Separation IonSource Ion Source (ESI or APCI) LC->IonSource Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: Schematic of an LC-MS/MS system.

Experimental Protocol
  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or similar reversed-phase column with smaller particle size for better resolution (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • A gradient elution should be optimized to achieve good separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a good starting point. Atmospheric Pressure Chemical Ionization (APCI) could also be explored.

  • MS/MS Parameters:

    • The precursor ion will be the protonated molecule [M+H]+ of this compound.

    • Collision-induced dissociation (CID) will be used to generate product ions.

    • Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) need to be optimized for quantification and confirmation.

  • Standard and Sample Preparation: Similar to HPLC, but with higher purity solvents and potentially lower concentrations due to the high sensitivity of the technique.

Data Presentation (Illustrative Data for Small Molecule Quantification)
ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.02 ng/mL
Limit of Quantification (LOQ)~0.07 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Conclusion

References

Application Notes and Protocols for Evaluating the Bioactivity of 7-Chloro-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-chromanone is a halogenated derivative of the chromanone scaffold, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1] Chromanones are being actively investigated for various therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2] The introduction of a chlorine atom at the 7-position can significantly influence the compound's physicochemical properties and biological efficacy.[3]

This document provides a comprehensive set of protocols for the initial evaluation of the bioactivity of this compound. The described assays are fundamental for establishing a preliminary profile of its cytotoxic, enzyme-inhibiting, anti-inflammatory, and antimicrobial properties. While specific quantitative data for this compound is not extensively available in public literature, the provided tables present example data from structurally related chromanone derivatives to illustrate data presentation and expected outcomes from the described experimental protocols.

Data Presentation: Bioactivity of Chromanone Derivatives

The following tables summarize quantitative data for various chromanone derivatives, illustrating the expected format for presenting results from the bioactivity screening of this compound.

Table 1: Cytotoxicity of Chromanone Derivatives Against Human Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
Example 1 (Flavanone/Chromanone Derivative) HCT 116 (Colon)8-20CisplatinSimilar Range
SW620 (Colon)8-20CisplatinSimilar Range
LoVo (Colon)8-20CisplatinSimilar Range
Example 2 (3-Benzylidenechroman-4-one) K562 (Leukemia)≤ 3.86 µg/mLEtoposide21.9 - 31.5 µg/mL
MDA-MB-231 (Breast)≤ 3.86 µg/mLEtoposide21.9 - 31.5 µg/mL
SK-N-MC (Neuroblastoma)≤ 3.86 µg/mLEtoposide21.9 - 31.5 µg/mL
Example 3 (3-Chlorophenylchromanone derivative) A549 (Lung)Strong Cytotoxicity--

Note: Data presented are for exemplary chromanone derivatives and not this compound itself.[3][4][5]

Table 2: Enzyme Inhibition by Chromanone Derivatives

Compound ClassTarget EnzymeIC50 (µM)Inhibition Type
3-Benzylidene-4-chromanone Derivatives α-Glucosidase15 - 28Not Specified
Substituted Chroman-4-one Derivatives Sirtuin 2 (SIRT2)1.5 - 10.6Not Specified

Note: Data is for exemplary chromanone derivatives.

Experimental Protocols

Anticancer Activity Evaluation

A primary screening for anticancer potential involves assessing the cytotoxicity of this compound against a panel of human cancer cell lines.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • This compound

    • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a normal cell line (e.g., MCF-10A)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (e.g., DMSO) and untreated controls.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.

    • Cell Harvesting: Harvest the cells and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V(-)/PI(-), early apoptotic cells are Annexin V(+)/PI(-), and late apoptotic/necrotic cells are Annexin V(+)/PI(+).

Enzyme Inhibition Assay: Sirtuin 2 (SIRT2)

Given that some chromanone derivatives inhibit sirtuins, assessing the effect of this compound on SIRT2 activity is a relevant starting point.

  • Materials:

    • This compound

    • Recombinant human SIRT2 enzyme

    • Fluorogenic SIRT2 substrate

    • NAD+

    • Assay buffer

    • Developer solution

    • 96-well black plates

    • Fluorescence plate reader

  • Protocol:

    • Reaction Setup: In a 96-well plate, add assay buffer, SIRT2 enzyme, and various concentrations of this compound.

    • Pre-incubation: Incubate the mixture for a short period.

    • Reaction Initiation: Add the fluorogenic substrate and NAD+ to initiate the reaction.

    • Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Reaction Termination: Stop the reaction and add the developer solution.

    • Fluorescence Measurement: Measure the fluorescence to determine the extent of substrate deacetylation.

    • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Anti-inflammatory Activity Assay

The anti-inflammatory potential can be initially screened by assessing the inhibition of protein denaturation, as inflammation can involve protein denaturation.

  • Materials:

    • This compound

    • Egg albumin (fresh hen's egg)

    • Phosphate buffered saline (PBS, pH 6.4)

    • Reference drug (e.g., Diclofenac sodium)

    • Spectrophotometer

  • Protocol:

    • Reaction Mixture: Prepare a reaction mixture containing egg albumin, PBS, and varying concentrations of this compound.

    • Incubation: Incubate the mixtures at 37°C for 15 minutes.

    • Denaturation: Induce denaturation by heating at 70°C for 5 minutes.

    • Absorbance Measurement: After cooling, measure the absorbance at 660 nm.

    • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Materials:

    • This compound

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microplates

    • Microplate reader or visual inspection

  • Protocol:

    • Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.

    • Inoculation: Add a standardized inoculum of the test microorganism to each well.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental and Signaling Pathway Diagrams

G cluster_workflow Bioactivity Screening Workflow start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer & Normal Cells) start->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., SIRT2) start->enzyme anti_inflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) start->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) start->antimicrobial data_analysis Data Analysis (IC50, MIC Determination) cytotoxicity->data_analysis enzyme->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) data_analysis->mechanism conclusion Bioactivity Profile mechanism->conclusion

Caption: A generalized workflow for the initial bioactivity screening of this compound.

G cluster_apoptosis Proposed Intrinsic Apoptosis Pathway compound This compound stress Cellular Stress compound->stress mitochondria Mitochondria stress->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action.

G cluster_nfkb Potential Inhibition of NF-κB Signaling stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB (Inactive Complex) ikk->ikb_nfkb Inhibits Phosphorylation ikb_p P-IκB ikk->ikb_p ikb_nfkb->ikb_p proteasome Proteasomal Degradation ikb_p->proteasome nfkb NF-κB (Active) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression compound This compound compound->ikk Potential Inhibition

Caption: A diagram showing the NF-κB signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 7-Chloro-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-chloro-4-chromanone as a versatile starting material for the preparation of a variety of biologically relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a guide for the synthesis of pyrazoles, isoxazoles, and pyrimidines.

Synthesis of Pyrazole Derivatives

The reaction of chromones with hydrazine hydrate is a well-established method for the synthesis of 3(5)-(2-hydroxyaryl)pyrazoles. The reaction proceeds via a nucleophilic attack of hydrazine at the C2 position of the chromone ring, leading to ring opening and subsequent intramolecular cyclization.

Experimental Protocol: Synthesis of 2-(5-(4-chlorophenoxy)pyrazol-1-yl)ethan-1-ol

A general and efficient procedure for this transformation involves refluxing the chromone with an excess of hydrazine hydrate in a suitable solvent like ethanol.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add an excess of hydrazine hydrate (5.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Acidify the residue with dilute hydrochloric acid and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to afford the desired pyrazole derivative.

Reaction Pathway for Pyrazole Synthesis

G start This compound intermediate Ring-opened Intermediate start->intermediate Nucleophilic attack & Ring opening reagent1 Hydrazine Hydrate reagent1->intermediate product 3-(2-hydroxy-4-chlorophenyl)pyrazole intermediate->product Intramolecular Cyclization

Caption: Synthesis of pyrazole from this compound.

Synthesis of Isoxazole Derivatives via Chalcone Intermediates

The synthesis of isoxazoles from this compound is a two-step process. First, a Claisen-Schmidt condensation of this compound with an aromatic aldehyde yields a chalcone intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride to form the isoxazole ring.

Step 1: Synthesis of 7-Chloro-chalcone (Claisen-Schmidt Condensation)

Experimental Protocol:

This reaction is typically carried out in an alcoholic solvent in the presence of a strong base like sodium hydroxide or potassium hydroxide.[1]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Aqueous Sodium Hydroxide (40%)

  • Dilute Hydrochloric Acid

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and add aqueous sodium hydroxide solution dropwise with constant stirring.

  • Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Synthesis of 7-Chloro-isoxazole

Experimental Protocol:

The cyclization of the chalcone with hydroxylamine hydrochloride is generally performed in an alcoholic solvent, often with a base or acid catalyst.[2]

Materials:

  • 7-Chloro-chalcone (from Step 1)

  • Hydroxylamine hydrochloride

  • Ethanol

  • Potassium hydroxide or Acetic acid

  • Water

Procedure:

  • Reflux a mixture of the 7-Chloro-chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Add a catalytic amount of potassium hydroxide or a few drops of acetic acid to the reaction mixture.[2]

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash with water, dry, and purify by recrystallization to yield the isoxazole derivative.

Reaction Pathway for Isoxazole Synthesis

G start This compound chalcone 7-Chloro-chalcone start->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone product 7-Chloro-isoxazole Derivative chalcone->product Cyclization reagent2 Hydroxylamine HCl reagent2->product G cluster_0 Chalcone Synthesis cluster_1 Pyrimidine Formation start This compound chalcone 7-Chloro-chalcone start->chalcone Claisen-Schmidt aldehyde Aromatic Aldehyde aldehyde->chalcone reagent3 Guanidine/Urea product 7-Chloro-pyrimidine Derivative reagent3->product chalcone2->product Cyclocondensation G start This compound intermediate_vh 7-Chloro-3-formyl-4-chromanone start->intermediate_vh Vilsmeier-Haack Formylation reagent_vh Vilsmeier Reagent (DMF/POCl3) reagent_vh->intermediate_vh product_bi Benzimidazole Derivative intermediate_vh->product_bi Condensation product_py Fused Pyrimidine intermediate_vh->product_py Condensation reagent_bi o-Phenylenediamine reagent_bi->product_bi reagent_py Amidine/Urea reagent_py->product_py

References

Application Notes and Protocols for the Purification of 7-Chloro-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 7-Chloro-4-chromanone, a key intermediate in pharmaceutical synthesis. The following methods are described: flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC).

Overview of Purification Strategies

The choice of purification technique for this compound depends on the initial purity of the crude material and the desired final purity. For removal of significant impurities, flash column chromatography is often the primary method. Recrystallization can be employed for further purification of solid material, and preparative HPLC is suitable for achieving very high purity levels, often required for analytical standards or late-stage drug development.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying multigram quantities of this compound from reaction byproducts and unreacted starting materials.

Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or petroleum ether), Ethyl acetate (EtOAc)

  • Glass chromatography column

  • Eluent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate using a solvent system of hexane and ethyl acetate. A good starting ratio is 9:1 (Hexane:EtOAc).

    • Visualize the spots under a UV lamp (254 nm). The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.

  • Column Packing (Slurry Method):

    • Determine the amount of silica gel required (typically a 30:1 to 100:1 weight ratio of silica to crude product).

    • In a beaker, prepare a slurry of the silica gel in the initial, least polar eluent (e.g., 100% hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

    • Wash the column with the eluent until the silica bed is stable. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent system determined by TLC (e.g., 95:5 Hexane:EtOAc).

    • Gradually increase the polarity of the eluent (gradient elution) as the chromatography progresses (e.g., to 9:1, then 8:2 Hexane:EtOAc).

    • Collect fractions of a suitable volume (e.g., 20 mL).

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation of Pure Product:

    • Combine the fractions containing pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation
ParameterBefore Purification (Crude)After Flash Chromatography
Purity (by HPLC) ~75%>95%
Yield N/A70-85%
Appearance Brownish solidOff-white to pale yellow solid

Recrystallization

Recrystallization is an effective technique for purifying this compound that is already of moderate purity, particularly for removing minor, structurally similar impurities.

Experimental Protocol

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of this compound in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethyl acetate/hexane) can also be effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Data Presentation
ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) >95%>99%
Yield N/A80-95%
Appearance Off-white solidWhite crystalline solid
Melting Point 79-81 °C80-82 °C[1]

Preparative HPLC

For achieving the highest possible purity, preparative HPLC is the method of choice. This technique is particularly useful for isolating small quantities of highly pure material for reference standards or biological testing.

Experimental Protocol

Materials:

  • This compound (purified by column chromatography)

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

Procedure:

  • Analytical Method Development:

    • Develop an analytical HPLC method to achieve good separation between this compound and any remaining impurities.

    • Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water) and flow rate.

  • Scale-Up to Preparative Scale:

    • Based on the analytical method, scale up to a preparative column.[2]

    • Increase the injection volume and sample concentration.[2]

  • Purification and Fraction Collection:

    • Inject the dissolved sample onto the preparative column.

    • Collect fractions corresponding to the peak of this compound.[2]

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to obtain the highly purified product.

Data Presentation
ParameterBefore Preparative HPLCAfter Preparative HPLC
Purity (by HPLC) >99%>99.9%
Yield N/A>90%
Appearance White crystalline solidFine white powder

Visualization of Purification Workflow

PurificationWorkflow Crude Crude this compound (Purity: ~75%) ColumnChromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->ColumnChromatography PartiallyPure Partially Purified Solid (Purity: >95%) ColumnChromatography->PartiallyPure Recrystallization Recrystallization (e.g., Ethanol) PartiallyPure->Recrystallization HighPuritySolid High Purity Solid (Purity: >99%) Recrystallization->HighPuritySolid PrepHPLC Preparative HPLC (C18, Acetonitrile/Water) HighPuritySolid->PrepHPLC Optional High Purity Step Analysis Final Analysis (HPLC, NMR, MS) HighPuritySolid->Analysis UltraPure Ultra-Pure Compound (Purity: >99.9%) PrepHPLC->UltraPure UltraPure->Analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Scale-Up Synthesis of 7-Chloro-4-chromanone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 7-Chloro-4-chromanone, a heterocyclic compound of interest for preclinical research due to the diverse biological activities associated with the chromanone scaffold.[1][2] The described multi-step synthesis is designed to be robust and scalable, yielding high-purity material suitable for preclinical investigations. This protocol covers the reaction setup, purification, and analytical characterization of the final compound.

Introduction

Chroman-4-one and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4][5] These scaffolds have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and neuroprotective activities.[1][6][7] this compound, a specific analogue, holds promise for further investigation in various disease models. The availability of a reliable and scalable synthetic route is crucial for advancing this compound into preclinical development, which requires significant quantities of well-characterized, high-purity material.

This application note details a synthetic strategy for this compound, starting from commercially available precursors. The protocol is optimized for scale-up, addressing potential challenges such as reaction control, product isolation, and purification.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving an initial acylation of 3-chlorophenol followed by an intramolecular cyclization.

Chemical Synthesis Workflow

A 3-Chlorophenol + 3-Chloropropionic acid B Friedel-Crafts Acylation (Trifluoromethanesulfonic acid) A->B C Intermediate: 3-Chloro-1-(2-hydroxy-4-chlorophenyl)propan-1-one B->C D Intramolecular Cyclization (Aqueous NaOH) C->D E Crude this compound D->E F Purification (Recrystallization or Flash Chromatography) E->F G Pure this compound F->G H Analytical Characterization (NMR, MS, HPLC) G->H I Preclinical Grade Material H->I

Caption: Workflow for the synthesis of preclinical grade this compound.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-1-(2-hydroxy-4-chlorophenyl)propan-1-one

  • To a stirred solution of 3-chlorophenol (1.0 eq) in a suitable solvent, add 3-chloropropionic acid (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (2.0 eq) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and quench by carefully pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-chloro-1-(2-hydroxy-4-chlorophenyl)propan-1-one from the previous step in a suitable solvent.

  • Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the cyclization by TLC.[5][6]

  • After completion, neutralize the reaction mixture with a suitable acid (e.g., 1M HCl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol

The crude this compound can be purified by either recrystallization or flash column chromatography to achieve the high purity required for preclinical studies.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form crystals. Filter the crystals and wash with a small amount of cold solvent.

  • Flash Column Chromatography: If recrystallization is not effective, purify the crude product using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in heptane).[3][8]

Data Presentation

The following table summarizes the key quantitative data for the scale-up synthesis of this compound.

ParameterValueMethod of Analysis
Molecular Formula C₉H₇ClO₂-
Molecular Weight 182.60 g/mol -
Yield >75% (overall)Gravimetric
Purity >98%HPLC
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.85 (d, 1H), 7.05 (dd, 1H), 6.95 (d, 1H), 4.60 (t, 2H), 2.85 (t, 2H)¹H NMR Spectroscopy
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 191.0, 162.5, 140.0, 128.0, 122.0, 120.0, 118.0, 67.0, 37.0¹³C NMR Spectroscopy
Mass Spectrum (m/z) [M+H]⁺ = 183.0Mass Spectrometry (ESI)
Appearance White to off-white solidVisual Inspection
Melting Point TBDMelting Point Apparatus
CAS Number 18385-72-3-

Note: NMR spectral data are predicted and should be confirmed by experimental analysis.

Potential Preclinical Application: Signaling Pathway Context

Chromanone derivatives have been identified as inhibitors of various enzymes, including Sirtuin 2 (SIRT2), a class III histone deacetylase.[3][8] Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which plays a role in microtubule stability and has therapeutic implications in neurodegenerative diseases and cancer.[8] The potential of this compound as a SIRT2 inhibitor could be a focus of preclinical investigation.

SIRT2 SIRT2 Enzyme Deacetylation Deacetylation SIRT2->Deacetylation aTubulin α-Tubulin acetyl_aTubulin Acetylated α-Tubulin (Microtubule Stability) Therapeutic_Effects Therapeutic Effects (e.g., Neuroprotection, Anti-proliferation) acetyl_aTubulin->Therapeutic_Effects Chromanone This compound Chromanone->SIRT2 Inhibits Deacetylation->aTubulin

Caption: Potential mechanism of action via SIRT2 inhibition.

Troubleshooting and Optimization for Scale-Up

IssuePotential CauseSuggested Solution
Low Yield / Incomplete Reaction Inefficient heat transfer; Poor mixing.Monitor internal reaction temperature closely. Optimize stirrer speed and design for better mixing.[8]
Formation of Impurities Localized overheating (hot spots); Extended reaction time.Improve cooling efficiency of the reactor. Control the rate of reagent addition for exothermic steps.[8]
Poor Separation in Chromatography Column overloading; Inconsistent column packing.Reduce the sample load. Ensure the column is packed uniformly. Maintain a constant linear flow rate.[8]

Conclusion

The protocol described herein provides a comprehensive guide for the scale-up synthesis of this compound. By following these detailed procedures, researchers can obtain high-purity material suitable for rigorous preclinical evaluation. The provided data and visualizations aim to facilitate a deeper understanding of the synthesis and potential biological context of this promising compound.

References

use of 7-Chloro-4-chromanone as an intermediate in drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

7-Chloro-4-chromanone is a key heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid bicyclic scaffold, substituted with a reactive chlorine atom, provides a versatile platform for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the development of novel therapeutic agents, with a focus on anticancer and anticonvulsant applications.

Application Notes

The chroman-4-one core is a privileged structure in drug discovery, with substitutions at various positions, including C-7, playing a crucial role in determining the pharmacological profile of the resulting compounds.[1] The presence of a chlorine atom at the 7-position not only influences the molecule's physicochemical properties but also serves as a handle for further chemical modifications, such as nucleophilic aromatic substitution, to introduce a variety of functional groups.

Anticancer Drug Discovery

Derivatives of 7-substituted-4-chromanones have demonstrated significant potential as anticancer agents. While direct cytotoxic data for a wide range of this compound derivatives is still emerging, studies on analogous compounds, such as 7-hydroxy-4-chromanone derivatives, provide valuable insights. For instance, a series of 3-benzylidene-7-hydroxychroman-4-ones have shown potent cytotoxic activity against various cancer cell lines.[2] These compounds are thought to exert their effects through the induction of apoptosis.[2]

The general mechanism of action for many chromanone derivatives in cancer involves the induction of cell cycle arrest and apoptosis.[3] Some derivatives have been shown to exhibit selective cytotoxicity towards cancer cells over normal cells.[3]

Anticonvulsant Drug Discovery

Recent studies have highlighted the potential of this compound derivatives as anticonvulsant agents. Specifically, 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one has been identified as a compound with significant activity in delaying seizures. This indicates that the this compound scaffold can be effectively utilized to develop novel central nervous system (CNS) active agents. The development of prodrugs, such as esters of related compounds like 7-chlorokynurenic acid, has been explored to improve blood-brain barrier penetration and enhance anticonvulsant efficacy.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for biologically active chromanone derivatives, providing a reference for researchers in the field.

Table 1: Cytotoxic Activity of 3-Benzylidene-7-hydroxychroman-4-one Derivatives (Analogs of this compound Derivatives) [2]

Compound IDR Group on BenzylideneCancer Cell LineIC50 (µg/mL)
4a 3-bromo-4-hydroxy-5-methoxyK562≤ 3.86
MDA-MB-231≤ 3.86
SK-N-MC≤ 3.86
4b 4-hydroxy-3-methoxyK5624.2
MDA-MB-2316.8
SK-N-MC5.1
4e 3,4,5-trimethoxyK56211.7
MDA-MB-2319.5
SK-N-MC10.2
5 (not specified)K5621.85
MDA-MB-2312.5
SK-N-MC3.1
Etoposide (Reference Drug)K56221.9
MDA-MB-23131.5
SK-N-MC28.7

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final compounds derived from or analogous to this compound.

Protocol 1: Synthesis of 7-Hydroxy-4-chromanone (Precursor for Analogs)

This protocol describes the synthesis of 7-hydroxy-4-chromanone, a key intermediate for preparing derivatives that serve as analogs for this compound derivatives.[2]

Materials:

  • Resorcinol

  • 3-chloropropionic acid

  • Trifluoromethanesulfonic acid

  • 2M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Ethanol

  • Chloroform

Procedure:

  • A mixture of resorcinol and 3-chloropropionic acid is treated with trifluoromethanesulfonic acid to yield 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one.

  • The resulting propiophenone is then cyclized using a 2M NaOH solution to produce 7-hydroxy-4-chromanone.

  • The crude product is purified by crystallization.

Protocol 2: General Procedure for the Synthesis of 3-(Benzylidene)-7-substituted-4-chromanones

This protocol outlines a general method for the condensation of a 7-substituted chroman-4-one with a substituted aldehyde to yield 3-(benzylidene)-4-chromanones.[2]

Materials:

  • 7-substituted chroman-4-one (e.g., 7-hydroxy-4-chromanone or 7-alkoxy-4-chromanone) (0.5 mmol)

  • Substituted aldehyde (0.5 mmol)

  • Hydrochloric acid (HCl) (1 ml)

  • Ethanol (5 ml)

  • Water

  • Ethyl acetate

Procedure:

  • A solution of the 7-substituted chroman-4-one (0.5 mmol), the substituted aldehyde (0.5 mmol), and HCl (1 ml) in ethanol (5 ml) is heated under reflux for 6 hours.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is diluted with water (20 ml).

  • The aqueous solution is extracted with ethyl acetate (3 x 30 ml).

  • The combined organic phase is concentrated under reduced pressure.

  • The resulting residue is crystallized from an ethanol/chloroform mixture to yield the pure target compound.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the use of this compound in drug discovery.

experimental_workflow start This compound intermediate Functionalization Reaction (e.g., Aldol Condensation, Nucleophilic Substitution) start->intermediate Step 1 derivative This compound Derivative Library intermediate->derivative Step 2 screening Biological Screening (e.g., Cytotoxicity Assays, Anticonvulsant Models) derivative->screening Step 3 hit Hit Compound Identification screening->hit Step 4 optimization Lead Optimization (SAR Studies) hit->optimization Step 5 candidate Drug Candidate optimization->candidate Step 6

General workflow for drug discovery using this compound.

anticancer_mechanism compound Chromanone Derivative cell Cancer Cell compound->cell stress Induction of Oxidative Stress cell->stress cycle Cell Cycle Arrest (G2/M Phase) stress->cycle apoptosis Induction of Apoptosis stress->apoptosis death Cell Death cycle->death apoptosis->death

Proposed mechanism of anticancer activity for chromanone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7-Chloro-4-chromanone synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical step for maximizing the yield of this compound? A1: The most critical step is the intramolecular Friedel-Crafts cyclization of the 3-(3-chlorophenoxy)propanoic acid precursor. The choice of catalyst, reaction temperature, and time are paramount for achieving high yields.

  • Q2: I am getting a low yield during the cyclization step. What are the likely causes? A2: Low yields are often due to an insufficiently strong cyclizing agent, suboptimal reaction temperature, or the presence of impurities in the starting material. Incomplete reaction or the formation of side products, such as polymers, can also significantly lower the yield.

  • Q3: What are the common side products in this synthesis, and how can I minimize them? A3: The primary side products are polymeric materials resulting from intermolecular reactions. Using a highly efficient dehydrating catalyst and maintaining appropriate reaction concentrations can minimize their formation. Positional isomers are generally not a major concern in this specific cyclization due to the directing effect of the ether linkage.

  • Q4: How can I effectively purify the final this compound product? A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. Column chromatography on silica gel can also be employed for high-purity requirements.

  • Q5: Are there any safety precautions I should be aware of when using strong acid catalysts like PPA or Eaton's Reagent? A5: Yes, both Polyphosphoric Acid (PPA) and Eaton's Reagent are highly corrosive and viscous. Handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Reactions with PPA are often highly viscous and may require mechanical stirring. Quenching of these strong acids is exothermic and should be done carefully with ice.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor and its subsequent cyclization to this compound using different catalytic systems.

Protocol 1: Synthesis of 3-(3-chlorophenoxy)propanoic acid

This precursor is synthesized via a Williamson ether synthesis from 3-chlorophenol and a three-carbon synthon.

Materials:

  • 3-chlorophenol

  • 3-bromopropanoic acid or ethyl 3-bromopropanoate

  • Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

  • Solvent (e.g., water, ethanol, or acetone)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve 3-chlorophenol and sodium hydroxide in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Slowly add 3-bromopropanoic acid (or its ethyl ester) to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and, if an ester was used, saponify it with excess NaOH.

  • Remove the organic solvent under reduced pressure.

  • Dilute the residue with water and acidify with concentrated HCl to a pH of approximately 2.

  • The 3-(3-chlorophenoxy)propanoic acid will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Protocol 2: Cyclization of 3-(3-chlorophenoxy)propanoic acid to this compound

The intramolecular Friedel-Crafts acylation can be achieved using various strong acid catalysts. Below are protocols for three common reagents.

Method A: Using Polyphosphoric Acid (PPA)

  • Place 3-(3-chlorophenoxy)propanoic acid in a round-bottom flask.

  • Add Polyphosphoric Acid (PPA) (typically 10-20 times the weight of the starting material).

  • Heat the mixture with vigorous stirring (mechanical stirring is recommended due to high viscosity) to a temperature between 80-100 °C.

  • Maintain the temperature for 1-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the PPA.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Method B: Using Eaton's Reagent (P₂O₅ in CH₃SO₃H)

  • In a round-bottom flask, add 3-(3-chlorophenoxy)propanoic acid.

  • Add Eaton's Reagent (a 7.5-10% w/w solution of phosphorus pentoxide in methanesulfonic acid) under an inert atmosphere.

  • Stir the mixture at a temperature ranging from room temperature to 60 °C. Eaton's reagent is generally more reactive than PPA, allowing for milder conditions.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, and follow the same workup procedure as described for the PPA method (steps 7-9).

Method C: Using Trifluoromethanesulfonic Acid (TfOH)

  • Dissolve 3-(3-chlorophenoxy)propanoic acid in a suitable inert solvent like dichloromethane or 1,2-dichloroethane in a flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add Trifluoromethanesulfonic Acid (TfOH) (typically 1-2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quench the reaction by carefully adding it to a cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude product.

  • Purify as described in the PPA method (step 9).

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the cyclization of 3-(3-chlorophenoxy)propanoic acid to this compound using different catalysts. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.

CatalystTemperature (°C)Reaction Time (hours)Typical Yield RangeNotes
Polyphosphoric Acid (PPA) 80 - 1001 - 360 - 80%Highly viscous, requires vigorous stirring. Workup can be challenging.
Eaton's Reagent 25 - 601 - 280 - 95%Generally higher yields and cleaner reactions than PPA. Milder conditions.
TfOH 0 - 251 - 475 - 90%Highly efficient but more expensive. Requires careful handling due to its corrosive nature.

Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for optimizing the synthesis of this compound.

G Synthesis of this compound cluster_0 Precursor Synthesis cluster_1 Cyclization 3-chlorophenol 3-chlorophenol Williamson_Ether_Synthesis Williamson Ether Synthesis (NaOH or K2CO3) 3-chlorophenol->Williamson_Ether_Synthesis 3-bromopropanoic_acid 3-bromopropanoic_acid 3-bromopropanoic_acid->Williamson_Ether_Synthesis 3-(3-chlorophenoxy)propanoic_acid 3-(3-chlorophenoxy)propanoic_acid Williamson_Ether_Synthesis->3-(3-chlorophenoxy)propanoic_acid Cyclization_Reaction Intramolecular Friedel-Crafts Acylation 3-(3-chlorophenoxy)propanoic_acid->Cyclization_Reaction This compound This compound Cyclization_Reaction->this compound Catalyst Catalyst (PPA, Eaton's Reagent, or TfOH) Catalyst->Cyclization_Reaction G Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check_Purity Check Purity of 3-(3-chlorophenoxy)propanoic acid Start->Check_Purity Purify_Starting_Material Recrystallize or Purify Starting Material Check_Purity->Purify_Starting_Material Impure Optimize_Catalyst Optimize Cyclization Catalyst Check_Purity->Optimize_Catalyst Pure Purify_Starting_Material->Optimize_Catalyst Try_Eatons_Reagent Switch to Eaton's Reagent or TfOH Optimize_Catalyst->Try_Eatons_Reagent Using PPA Optimize_Conditions Optimize Reaction Temperature and Time Optimize_Catalyst->Optimize_Conditions Using Stronger Catalyst Try_Eatons_Reagent->Optimize_Conditions Increase_Temp_Time Systematically Increase Temperature and/or Time Optimize_Conditions->Increase_Temp_Time Incomplete Reaction Check_Workup Review Workup and Purification Procedure Optimize_Conditions->Check_Workup Reaction Complete Increase_Temp_Time->Check_Workup Improve_Purification Optimize Recrystallization Solvent or use Chromatography Check_Workup->Improve_Purification Product Loss Success Improved Yield Check_Workup->Success OK Improve_Purification->Success

Technical Support Center: Synthesis of 7-Chloro-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-Chloro-4-chromanone. Our aim is to help you optimize your experimental protocols, maximize yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenoxy)propanoic acid. This reaction is typically mediated by a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

A2: The major byproduct of concern is the formation of the regioisomeric 5-Chloro-4-chromanone . This occurs due to the directing effects of the chloro and ether substituents on the aromatic ring during the electrophilic aromatic substitution (Friedel-Crafts acylation) step. Other potential byproducts include intermolecular acylation products, leading to polymeric material, especially at high concentrations, and incomplete cyclization of the starting material.

Q3: How can I minimize the formation of the 5-Chloro-4-chromanone byproduct?

A3: The regioselectivity of the Friedel-Crafts acylation is influenced by the choice of catalyst and reaction conditions. While the formation of a minor amount of the 5-chloro isomer is often unavoidable, optimizing the reaction temperature and the rate of addition of the starting material to the catalyst can help favor the formation of the desired 7-chloro isomer. The use of milder Lewis acid catalysts might also influence the isomeric ratio.

Q4: How can I determine if my product is contaminated with 5-Chloro-4-chromanone?

A4: The most effective method for identifying and quantifying the presence of the 5-chloro isomer is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR and ¹³C NMR are particularly powerful for distinguishing between the two isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons and carbons.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Cyclization: The reaction may not have gone to completion.- Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. - Optimize Temperature: Gradually increase the reaction temperature, but be cautious of potential charring or decomposition at excessively high temperatures. - Ensure Anhydrous Conditions: Moisture can deactivate the catalyst. Use oven-dried glassware and anhydrous reagents.
Intermolecular Acylation: High concentrations of the starting material can lead to the formation of polymeric byproducts.- High Dilution: Perform the reaction under high-dilution conditions by slowly adding the starting material to a larger volume of the acid catalyst.
Presence of an Unidentified Isomer (Suspected 5-Chloro-4-chromanone) Lack of Regioselectivity: The Friedel-Crafts acylation has produced a mixture of 7-chloro and 5-chloro isomers.- Purification: The isomers can often be separated by column chromatography on silica gel. Careful selection of the eluent system is crucial. - Recrystallization: If there is a significant difference in the solubility of the two isomers, fractional recrystallization may be an effective purification method.
Product is a Dark Oil or Tar Decomposition: The starting material or product may have decomposed at high temperatures.- Lower Reaction Temperature: Attempt the cyclization at a lower temperature for a longer duration. - Use a Milder Catalyst: Consider using alternative Lewis acids that are less aggressive than PPA.
Broad Melting Point of the Final Product Presence of Impurities: The product is likely a mixture of the desired product, the isomeric byproduct, and/or unreacted starting material.- Re-purify: Subject the product to another round of column chromatography or recrystallization. - Analytical Characterization: Use NMR and mass spectrometry to identify the nature of the impurities.

Data Presentation: Spectroscopic Differentiation of Isomers

The key to troubleshooting the formation of the 5-chloro byproduct is the ability to distinguish it from the desired 7-chloro product. Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for the aromatic region of both isomers.

Compound Aromatic Proton Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) Aromatic Carbon Chemical Shifts (δ, ppm)
This compound H-5: ~7.8 (d, J ≈ 8.5 Hz) H-6: ~6.9 (dd, J ≈ 8.5, 2.0 Hz) H-8: ~6.8 (d, J ≈ 2.0 Hz)C-4a: ~121 C-5: ~128 C-6: ~124 C-7: ~135 C-8: ~118 C-8a: ~160
5-Chloro-4-chromanone H-6: ~7.3 (t, J ≈ 8.0 Hz) H-7: ~6.9 (d, J ≈ 8.0 Hz) H-8: ~7.0 (d, J ≈ 8.0 Hz)C-4a: ~123 C-5: ~130 C-6: ~126 C-7: ~121 C-8: ~116 C-8a: ~158

Note: The chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The key distinguishing features are the multiplicity and coupling patterns of the aromatic protons.

Experimental Protocols

Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

Materials:

  • 3-(3-chlorophenoxy)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (10 eq by weight to the starting material).

  • Heat the PPA to approximately 80-90°C with vigorous stirring.

  • Slowly add 3-(3-chlorophenoxy)propanoic acid (1 eq) to the hot PPA over a period of 30-60 minutes to maintain control over the reaction exotherm.

  • After the addition is complete, continue stirring at the same temperature for 1-2 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring to quench the reaction and dissolve the PPA.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.

Mandatory Visualization

Reaction Pathway and Byproduct Formation

G cluster_start Starting Material cluster_reaction Intramolecular Friedel-Crafts Acylation cluster_products Products 3-(3-chlorophenoxy)propanoic acid 3-(3-chlorophenoxy)propanoic acid PPA, Heat PPA, Heat 3-(3-chlorophenoxy)propanoic acid->PPA, Heat This compound This compound PPA, Heat->this compound Desired Product 5-Chloro-4-chromanone 5-Chloro-4-chromanone PPA, Heat->5-Chloro-4-chromanone Byproduct

Caption: Synthetic pathway to this compound and its primary byproduct.

Technical Support Center: Purification of 7-Chloro-4-Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 7-Chloro-4-chromanone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary methods for the purification of this compound derivatives are flash column chromatography and recrystallization. Flash chromatography is widely used for the initial purification of the crude product, while recrystallization is excellent for obtaining highly pure crystalline material. For small-scale purification, preparative thin-layer chromatography (prep TLC) can also be an effective technique.[1][2]

Q2: I am observing a low yield after purification. What are the potential causes?

A2: Low recovery of your target compound can stem from several factors:

  • Suboptimal Chromatography Conditions: The chosen solvent system for column chromatography may not be ideal, leading to poor separation and loss of product in mixed fractions.

  • Incomplete Crystallization: During recrystallization, if the compound has some solubility in the cold solvent, a significant amount may remain in the mother liquor.

  • Compound Instability: Although generally stable, some derivatives might be sensitive to acidic or basic conditions sometimes present on silica gel.

  • Adsorption to Stationary Phase: Highly polar derivatives may irreversibly adsorb to the silica gel in column chromatography.

Q3: My purified this compound derivative shows persistent impurities in NMR/LC-MS. What could these be?

A3: Common impurities can include:

  • Starting Materials: Unreacted starting materials from the synthesis, such as the corresponding 2'-hydroxyacetophenone.

  • Side Products: Byproducts from the synthetic route, which could include isomers or products of incomplete cyclization.

  • Solvent Residues: Residual solvents from the reaction or purification process.

  • Degradation Products: If the compound is unstable under the purification conditions, degradation products may be present.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound derivatives.

Issue 1: Poor Separation in Flash Column Chromatography

Symptoms:

  • Co-elution of the desired product with impurities.

  • Broad peaks leading to many mixed fractions.

  • Streaking of the compound on the column.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent System Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for your target compound. A common starting point is a mixture of ethyl acetate and hexanes.
Overloading the Column Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Poorly Packed Column Ensure the silica gel is packed uniformly without any cracks or channels. Dry packing followed by wet equilibration is a reliable method.
Compound Insolubility Ensure your crude sample is fully dissolved in a minimal amount of the initial eluent or a stronger solvent before loading onto the column. If using a stronger solvent, ensure it doesn't cause the compound to precipitate upon contact with the eluent.
Issue 2: Difficulty in Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • No crystal formation upon cooling.

  • Crystals are very fine or appear impure.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If a single solvent is not suitable, a mixed-solvent system (e.g., ethanol/water, dichloromethane/hexane) can be effective.
Cooling Rate Cooling the solution too quickly can lead to precipitation rather than crystallization. Allow the flask to cool slowly to room temperature before placing it in an ice bath.
Supersaturation If no crystals form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Insoluble Impurities If the hot solution is not clear, it indicates the presence of insoluble impurities. Perform a hot filtration to remove them before allowing the solution to cool.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a this compound Derivative

This protocol provides a general procedure for the purification of a crude this compound derivative using flash column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Develop a suitable eluent system by running TLC plates of the crude mixture in various ratios of EtOAc/Hexanes. The ideal system will give the desired product an Rf of ~0.25.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Dry pack the column with the appropriate amount of silica gel.

    • Add another layer of sand on top of the silica gel.

    • Wet the column by running the initial, least polar eluent through the silica gel until it is fully saturated.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin elution with the determined solvent system.

    • Apply gentle air pressure to maintain a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Recrystallization of a this compound Derivative using a Mixed-Solvent System

This protocol describes the purification of a this compound derivative by recrystallization from a mixed-solvent system, such as ethanol and water.

Materials:

  • Crude this compound derivative

  • Ethanol (solvent)

  • Water (anti-solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow crude Crude this compound Derivative dissolve Dissolve in minimal solvent crude->dissolve column Flash Column Chromatography dissolve->column fractions Collect Fractions column->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound Derivative evaporate->pure recrystallize Recrystallization pure->recrystallize crystals Collect Crystals recrystallize->crystals dry Dry Crystals crystals->dry highly_pure Highly Pure Crystalline Product dry->highly_pure

Caption: General purification workflow for this compound derivatives.

troubleshooting_logic start Purification Issue? chromatography Poor Separation in Column Chromatography? start->chromatography Yes recrystallization Recrystallization Failure? start->recrystallization No optimize_solvent Optimize Solvent System (TLC) chromatography->optimize_solvent Co-elution check_loading Check Column Loading chromatography->check_loading Broad Peaks repack_column Repack Column chromatography->repack_column Streaking change_solvent Try Mixed-Solvent System recrystallization->change_solvent Oiling Out slow_cooling Ensure Slow Cooling recrystallization->slow_cooling Fine Precipitate induce_crystallization Induce Crystallization (Scratch/Seed) recrystallization->induce_crystallization No Crystals end Pure Product optimize_solvent->end check_loading->end repack_column->end change_solvent->end slow_cooling->end induce_crystallization->end

Caption: Troubleshooting logic for purification challenges.

References

optimizing reaction conditions for selective 7-Chloro-4-chromanone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selective synthesis of 7-Chloro-4-chromanone. This document offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and optimized reaction conditions to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the selective synthesis of this compound?

A1: The most prevalent and effective method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenoxy)propanoic acid. This reaction is typically catalyzed by strong acids, with Polyphosphoric Acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) being the most commonly employed catalysts.[1][2] These acidic catalysts facilitate the cyclization of the carboxylic acid onto the aromatic ring to form the desired chromanone structure.[1]

Q2: What are the advantages of using Eaton's reagent over Polyphosphoric Acid (PPA)?

A2: Eaton's reagent offers several advantages over traditional PPA for Friedel-Crafts acylation reactions. It generally allows for milder reaction conditions and can lead to higher yields and cleaner reaction profiles.[3][4] Unlike the highly viscous nature of PPA, which can make it difficult to handle, Eaton's reagent is a more mobile solution, simplifying stirring and transfer.[2][3] This improved handling is particularly beneficial for scaling up reactions.[3]

Q3: How can I monitor the progress of the this compound synthesis?

A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and spotting them on a TLC plate alongside the starting material, 3-(3-chlorophenoxy)propanoic acid, you can visualize the consumption of the starting material and the formation of the product. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, will show a clear separation between the more polar starting material and the less polar product.[5]

Q4: What are the standard purification techniques for isolating this compound?

A4: Following the reaction, the crude this compound is typically isolated and purified using column chromatography on silica gel.[6][7] A gradient elution with a solvent system like hexanes and ethyl acetate is effective for separating the desired product from any unreacted starting material and side products.[6] Recrystallization from a suitable solvent can also be employed as a final purification step to obtain a high-purity product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low or No Yield 1. Incomplete reaction. 2. Deactivated catalyst. 3. Insufficient reaction temperature.1. Extend the reaction time and continue monitoring by TLC. 2. Use freshly prepared or properly stored Eaton's reagent or PPA.[3] 3. Gradually increase the reaction temperature, but be cautious of potential side reactions.
Formation of Multiple Products 1. Intermolecular acylation. 2. Isomer formation. 3. Decomposition of starting material or product.1. For intramolecular reactions, ensure high dilution conditions to favor the desired cyclization. 2. Optimize the catalyst and reaction temperature to improve regioselectivity. 3. Purify the starting materials to remove any impurities that might lead to side reactions.
Product is an inseparable mixture 1. Formation of isomeric chromanones.1. Modify the reaction conditions (catalyst, temperature) to favor the formation of the 7-chloro isomer. In some cases, alternative synthetic routes may need to be explored.
Difficulty in Isolating the Product 1. Emulsion formation during workup. 2. Product loss during extraction.1. Add brine to the aqueous layer to help break up emulsions. 2. Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.[5]

Optimized Reaction Conditions

The successful synthesis of this compound is highly dependent on the reaction parameters. The following table summarizes optimized conditions based on literature precedents for the intramolecular Friedel-Crafts cyclization of 3-(3-chlorophenoxy)propanoic acid.

Parameter Condition Rationale Reference(s)
Catalyst Eaton's Reagent (7.5-7.7 wt% P₂O₅ in MsOH) or Polyphosphoric Acid (PPA)Eaton's reagent often provides cleaner reactions and better yields under milder conditions. PPA is a more traditional and cost-effective option.[1][2][3]
Temperature 80-100 °CProvides sufficient energy for the cyclization to occur at a reasonable rate without significant decomposition.[3]
Reaction Time 1-4 hoursReaction progress should be monitored by TLC to determine the optimal time for completion.[3]
Solvent Neat (catalyst acts as solvent)The high concentration of the catalyst drives the reaction to completion.[2][3]
Work-up Quenching with ice-water, followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).Neutralizes the acidic catalyst and allows for the separation of the organic product from the aqueous phase.[6]

Experimental Protocols

Synthesis of 3-(3-chlorophenoxy)propanoic acid

This precursor can be synthesized via a Williamson ether synthesis between 3-chlorophenol and a 3-halopropanoic acid ester, followed by hydrolysis.

Intramolecular Friedel-Crafts Cyclization to this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(3-chlorophenoxy)propanoic acid.

  • Catalyst Addition: Carefully add Eaton's reagent (or PPA) to the flask. The amount of catalyst should be sufficient to ensure efficient stirring.

  • Heating: Heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start1 3-(3-chlorophenoxy)propanoic acid setup Combine reactants start1->setup start2 Eaton's Reagent / PPA start2->setup heat Heat to 80-100 °C setup->heat monitor Monitor by TLC heat->monitor quench Quench with ice-water monitor->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography end_product This compound chromatography->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time / Increase Temp. incomplete->extend_time Yes check_purity Analyze Purity of Starting Material incomplete->check_purity No solution Problem Resolved extend_time->solution impure_sm Impure Starting Material? check_purity->impure_sm purify_sm Purify Starting Material impure_sm->purify_sm Yes check_side_products Analyze Side Products (NMR, MS) impure_sm->check_side_products No purify_sm->solution side_products Side Products Identified? check_side_products->side_products optimize_conditions Optimize Conditions (Temp., Catalyst) side_products->optimize_conditions Yes side_products->solution No optimize_conditions->solution

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

troubleshooting guide for 7-Chloro-4-chromanone synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-4-chromanone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common methods for synthesizing the this compound core are:

  • Intramolecular Friedel-Crafts Acylation: This method involves the cyclization of 3-(3-chlorophenoxy)propanoic acid using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.

  • Microwave-Assisted Base-Promoted Condensation: This approach involves the reaction of 1-(4-chloro-2-hydroxyphenyl)ethanone with a suitable aldehyde under microwave irradiation in the presence of a base.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Monitor the reaction's progress using thin-layer chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration. For the Friedel-Crafts acylation, ensure the catalyst is active and used in sufficient quantity.

  • Suboptimal Reaction Temperature:

    • Solution: Temperature is a critical parameter. For the Friedel-Crafts acylation, if the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, for the microwave-assisted method, excessive heat can lead to decomposition. Experiment with a range of temperatures to find the optimal condition for your specific setup.

  • Presence of Moisture:

    • Solution: The reagents and solvents used, particularly in the Friedel-Crafts acylation, are often sensitive to moisture. Ensure all glassware is thoroughly oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Improper Reagent Stoichiometry:

    • Solution: The molar ratio of reactants and catalysts is crucial. For the Friedel-Crafts acylation, ensure a sufficient excess of the cyclizing agent (e.g., PPA) is used. In condensation reactions, the ratio of the ketone to the aldehyde and base should be carefully controlled.

Q3: I am observing significant byproduct formation. How can I minimize side reactions?

A3: The formation of byproducts is a common challenge. Here are some potential side reactions and how to mitigate them:

  • Intermolecular Reactions (Friedel-Crafts Acylation):

    • Cause: At high concentrations, the acid chloride intermediate can react with another molecule of the starting material instead of cyclizing, leading to polymer formation.

    • Solution: Perform the reaction at a lower concentration by using a larger volume of solvent.

  • Self-Condensation of Aldehyde (Condensation Reaction):

    • Cause: In base-catalyzed reactions, the aldehyde can react with itself, especially if it is more reactive than the ketone.

    • Solution: Add the aldehyde slowly to the reaction mixture containing the ketone and the base to maintain a low concentration of the aldehyde.

  • Formation of Isomers:

    • Cause: Depending on the substitution pattern of the starting materials, different isomers can be formed.

    • Solution: Carefully select starting materials to favor the formation of the desired 7-chloro isomer. Purification by column chromatography is often necessary to separate isomers.

Q4: How can I effectively purify the crude this compound?

A4: Purification is essential to obtain a high-purity product. The most common methods are:

  • Column Chromatography: This is the most effective method for separating this compound from byproducts and unreacted starting materials. A typical solvent system is a gradient of ethyl acetate in hexane.

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be an effective purification method.

Data Presentation

The following tables summarize quantitative data for the synthesis of chromanone derivatives. Note that this data may not be for this compound specifically but for structurally related compounds, providing a useful reference for expected outcomes.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Chromanones

MethodTypical Reaction TimeTypical Yield RangeReference Compound(s)
Conventional Heating2 - 15 hours40 - 70%Various heterocyclic molecules
Microwave Irradiation2 - 8 minutes60 - 95%Various heterocyclic molecules

Table 2: Yields of Substituted Chroman-4-ones via Microwave-Assisted Synthesis

Substituent(s)Reaction Time (Microwave)Yield
6,8-dimethyl-2-pentyl1 hour17%
2-pentyl1 hour55%
6-chloro-2-pentyl1 hour51%
6,8-dibromo-2-pentyl1 hour56%

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-(3-chlorophenoxy)propanoic acid

  • Preparation of the Acid Chloride: In a round-bottom flask, suspend 3-(3-chlorophenoxy)propanoic acid in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2-3 hours or until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Cyclization: Cool the crude acid chloride in an ice bath and add it portion-wise to a vigorously stirred mixture of polyphosphoric acid (PPA) or Eaton's reagent. After the addition is complete, heat the reaction mixture to 80-100°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic extracts with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Microwave-Assisted Synthesis of this compound

  • Reaction Setup: In a microwave reaction vessel, combine 1-(4-chloro-2-hydroxyphenyl)ethanone, a suitable aldehyde (e.g., formaldehyde or a synthetic equivalent), and a base such as piperidine or pyrrolidine in a solvent like ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC.

  • Workup and Purification: After the reaction is complete, cool the vessel to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with dilute acid, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key synthesis pathways and a general troubleshooting workflow.

Synthesis_Pathways cluster_friedel_crafts Intramolecular Friedel-Crafts Acylation cluster_microwave Microwave-Assisted Condensation start_fc 3-(3-chlorophenoxy)propanoic acid intermediate_fc Acid Chloride Intermediate start_fc->intermediate_fc SOCl₂, DMF product_fc This compound intermediate_fc->product_fc PPA or Eaton's Reagent side_product_fc Intermolecular Polymerization intermediate_fc->side_product_fc High Concentration start_mw_ketone 1-(4-chloro-2-hydroxyphenyl)ethanone product_mw This compound start_mw_ketone->product_mw Base, Microwave start_mw_aldehyde Aldehyde start_mw_aldehyde->product_mw Base, Microwave side_product_mw Aldehyde Self-Condensation start_mw_aldehyde->side_product_mw Excess Aldehyde

Caption: Key synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Reaction by TLC start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Side Products Present? incomplete_reaction->side_products No solution_incomplete Troubleshoot Incomplete Reaction incomplete_reaction->solution_incomplete Yes solution_side_products Minimize Side Reactions side_products->solution_side_products Yes purification Optimize Purification side_products->purification No increase_time Increase Reaction Time solution_incomplete->increase_time increase_temp Increase Temperature solution_incomplete->increase_temp check_reagents Check Reagent Quality/Stoichiometry solution_incomplete->check_reagents increase_time->purification increase_temp->purification check_reagents->purification lower_temp Lower Temperature solution_side_products->lower_temp adjust_stoichiometry Adjust Stoichiometry solution_side_products->adjust_stoichiometry change_catalyst Change Catalyst/Base solution_side_products->change_catalyst lower_temp->purification adjust_stoichiometry->purification change_catalyst->purification column_chromatography Column Chromatography purification->column_chromatography recrystallization Recrystallization purification->recrystallization end Improved Yield and Purity column_chromatography->end recrystallization->end

Caption: A logical workflow for troubleshooting common synthesis issues.

stability issues and degradation of 7-Chloro-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Chloro-4-chromanone. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation concerns that may be encountered during experiments.

Troubleshooting Guide

Unexpected experimental results, such as low yields, appearance of unknown impurities, or changes in the physical properties of this compound, may be indicative of its degradation. The following guide provides a structured approach to troubleshoot these potential stability-related issues.

Observed Issue Potential Cause Recommended Action
Low yield in a reaction where this compound is a reactant. Degradation of the starting material prior to or during the reaction.1. Verify Purity: Confirm the purity of the this compound stock using techniques like NMR or HPLC. 2. Optimize Reaction Conditions: Avoid harsh acidic or basic conditions if possible, as the chromanone ring can be susceptible to opening under extreme pH.[1][2] 3. Inert Atmosphere: If the reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). Degradation of this compound into one or more byproducts.1. Analyze Byproducts: Attempt to identify the structure of the degradation products using mass spectrometry and NMR. 2. Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended temperature.[3] 3. Solvent Compatibility: Investigate potential reactions with the solvent, especially under prolonged heating.
Change in color or physical appearance of the solid compound. Possible decomposition or polymerization upon exposure to air, light, or moisture.1. Proper Storage: Store in a desiccator to minimize moisture exposure. Use amber vials or store in the dark to prevent photodegradation. 2. Purity Check: Re-analyze the compound to determine the extent of degradation and identify impurities.
Inconsistent results between experimental batches. Variability in the stability of this compound due to storage or handling differences.1. Standardize Protocols: Implement and strictly follow a standard operating procedure (SOP) for the handling and storage of the compound. 2. Aliquot Stock: For sensitive applications, consider aliquoting the compound upon receipt to minimize freeze-thaw cycles and exposure of the entire stock to the environment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[3] The container should be tightly sealed to prevent moisture absorption and exposure to air. For prolonged storage, refrigeration (2-8 °C) is advisable.

Q2: Is this compound sensitive to pH?

A2: While the chromanone ring is relatively stable, extreme pH conditions should be avoided. Strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to the hydrolysis of the ether linkage and opening of the heterocyclic ring.[1][2]

Q3: Can this compound degrade upon exposure to light?

Q4: What are the likely degradation pathways for this compound?

A4: Although specific degradation pathways have not been extensively studied for this compound, based on the general chemistry of halogenated aromatic compounds and chromanones, potential degradation routes could include:

  • Hydrolysis: Under strong acidic or basic conditions, the ether bond in the chromanone ring could be cleaved.

  • Dehalogenation: Reductive dehalogenation could occur in the presence of certain metals or reducing agents, replacing the chlorine atom with hydrogen.

  • Oxidation/Reduction: The carbonyl group can be a site for reduction, and unexpected dehydrogenation to a chromone has been observed in related compounds under specific reaction conditions.

Q5: How can I monitor the stability of this compound in my experimental setup?

A5: A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to monitor the stability of this compound. This involves developing a method that can separate the intact compound from any potential degradation products. Regular analysis of a sample stored under your experimental conditions will allow you to quantify any degradation over time.

Quantitative Data Summary

Specific quantitative stability data for this compound is not extensively available in the literature. The following table summarizes the qualitative stability information and recommended handling procedures.

Condition Stability Profile Recommendation
Temperature Stable at room temperature for short periods. Potential for degradation at elevated temperatures.Store at 2-8 °C for long-term storage. Avoid prolonged exposure to high temperatures.
pH Generally stable in neutral conditions. Susceptible to degradation under strong acidic or basic conditions.Maintain pH as close to neutral as possible in solutions. Buffer solutions if necessary.
Light Potential for photodegradation.Store in amber vials or in the dark. Protect solutions from direct light.
Moisture/Air May be hygroscopic and/or susceptible to oxidation over time.Store in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for a Stability Study of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a specific solvent and temperature condition.

  • Preparation of Stock Solution: Accurately prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the stock solution using a validated stability-indicating HPLC method to determine the initial purity and peak area of this compound.

  • Sample Storage: Aliquot the stock solution into several vials and store them under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial and analyze its content using the same HPLC method.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of degradation. Monitor for the appearance and increase of any new peaks, which would indicate degradation products.

Protocol 2: Synthesis of a 3-Benzylidene-7-chloro-4-chromanone Derivative

This protocol is an example of a common reaction involving this compound and can be used as a reference for experimental setups.

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 mmol), a substituted benzaldehyde (1.2 mmol), and piperidine (1.2 mmol).

  • Reaction: Heat the reaction mixture at 100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with ice-water, and acidify with concentrated HCl.

  • Purification: The resulting precipitate can be collected by filtration and purified by recrystallization or column chromatography to yield the desired 3-benzylidene-7-chloro-4-chromanone derivative.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., low yield, impurities) check_purity Verify Purity of This compound start->check_purity review_storage Review Storage and Handling Procedures start->review_storage analyze_reaction Analyze Reaction Conditions start->analyze_reaction purity_ok purity_ok check_purity->purity_ok Purity OK purify_stock Purify or Obtain New Stock check_purity->purify_stock Impure storage_ok storage_ok review_storage->storage_ok Storage OK correct_storage Implement Correct Storage Conditions review_storage->correct_storage Incorrect Storage reaction_ok reaction_ok analyze_reaction->reaction_ok Conditions OK optimize_reaction Optimize Reaction (e.g., pH, temp., atmosphere) analyze_reaction->optimize_reaction Harsh Conditions purity_ok->review_storage end_node Problem Resolved / Further Investigation purify_stock->end_node storage_ok->analyze_reaction correct_storage->end_node reaction_ok->end_node optimize_reaction->end_node Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Strong Acid/Base) cluster_dehalogenation Reductive Dehalogenation parent This compound C9H7ClO2 hydrolysis_product Ring-Opened Product e.g., 1-(4-chloro-2-hydroxyphenyl)-3-hydroxypropan-1-one parent->hydrolysis_product H+/OH-, H2O dehalogenation_product 4-Chromanone C9H8O2 parent->dehalogenation_product [H]

References

methods to reduce impurities in 7-Chloro-4-chromanone production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 7-Chloro-4-chromanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the primary impurities?

A1: The most prevalent method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of 3-(3-chlorophenoxy)propanoic acid. This reaction is typically mediated by a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.

The primary impurities encountered during this synthesis include:

  • Unreacted Starting Material: 3-(3-chlorophenoxy)propanoic acid may remain if the reaction does not go to completion.

  • Isomeric Byproducts: Depending on the reaction conditions, small amounts of the isomeric 5-Chloro-4-chromanone may be formed.

  • Polymeric Material: Intermolecular acylation can occur, especially at high concentrations, leading to the formation of polymeric byproducts.

  • Decomposition Products: Harsh acidic conditions and high temperatures can lead to the degradation of both the starting material and the product.

Q2: I am observing a low yield of this compound. What are the possible causes and solutions?

A2: Low yields can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common causes include incomplete reaction, side reactions, and product degradation.

Q3: How can I effectively remove the unreacted starting material from my crude product?

A3: Unreacted 3-(3-chlorophenoxy)propanoic acid is acidic and can be removed by a basic wash during the work-up. After quenching the reaction, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and extracted into the aqueous layer.

Q4: What are the best methods for purifying crude this compound?

A4: The two most effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity. Often, a combination of both methods yields the best results.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Inactivity: The acid catalyst (e.g., PPA) may be old or have absorbed moisture. 3. Side Reactions: Formation of polymeric byproducts or isomers.1. Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use Fresh Catalyst: Ensure the polyphosphoric acid or other catalyst is fresh and has been stored under anhydrous conditions. 3. Control Concentration: Run the reaction under high dilution to minimize intermolecular side reactions.
Presence of Isomeric Impurity (5-Chloro-4-chromanone) Non-selective Cyclization: The Friedel-Crafts acylation may not be completely regioselective.Optimize Catalyst and Temperature: The choice of acid catalyst and reaction temperature can influence regioselectivity. Experiment with different catalysts (e.g., Eaton's reagent) and run the reaction at the lowest effective temperature. Purification by column chromatography is usually effective in separating isomers.
Formation of Polymeric Byproducts High Concentration of Reactants: Favors intermolecular reactions over the desired intramolecular cyclization.High Dilution Conditions: Add the starting material slowly to a larger volume of the acid catalyst to maintain a low concentration of the reactant.
Crude Product is a Dark Oil or Tar Decomposition: Reaction temperature may be too high, or the reaction time is excessively long, leading to degradation.Control Temperature and Time: Carefully control the reaction temperature using an oil bath and monitor the reaction closely by TLC to avoid prolonged heating after the reaction is complete.

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (PPA) (10 equivalents by weight to the starting material).

  • Heating: Heat the PPA to 80-90°C with stirring.

  • Addition of Starting Material: Slowly add 3-(3-chlorophenoxy)propanoic acid (1 equivalent) to the hot PPA over 30 minutes.

  • Reaction: Continue stirring at 90°C for 2-3 hours. Monitor the reaction progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The starting material will have a lower Rf than the product.

  • Quenching: Allow the reaction mixture to cool to approximately 60°C and then pour it slowly onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increase the polarity.

  • Column Packing: Pack the column with a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column. A small amount of silica can be added to the solution, the solvent evaporated, and the resulting dry powder loaded onto the column (dry loading).

  • Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity Achieved Typical Recovery Advantages Disadvantages
Recrystallization >98%60-80%Simple, inexpensive, good for removing small amounts of impurities.Lower recovery, may not be effective for separating isomers.
Column Chromatography >99%70-90%High resolution, effective for separating isomers and closely related impurities.More time-consuming, requires larger volumes of solvent.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 3-(3-chlorophenoxy)propanoic acid Reaction Intramolecular Friedel-Crafts Acylation (PPA, 90°C) Start->Reaction Quenching Quench with Ice Water Reaction->Quenching Extraction Ethyl Acetate Extraction Quenching->Extraction Wash Basic Wash (NaHCO3) Extraction->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Crude Crude this compound Dry->Crude Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom Pure Pure this compound Recrystallization->Pure ColumnChrom->Pure

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis (TLC, NMR) Impurity_A High Starting Material Content? Start->Impurity_A Impurity_B Presence of Isomers? Start->Impurity_B Impurity_C Polymeric Baseline on NMR? Start->Impurity_C Low_Yield Low Overall Yield? Start->Low_Yield Solution_A Incomplete Reaction or Inefficient Work-up Impurity_A->Solution_A Yes Success Pure Product Impurity_A->Success No Solution_B Optimize Reaction Conditions (Temp, Catalyst) & Purify by Column Impurity_B->Solution_B Yes Impurity_B->Success No Solution_C Use High Dilution Conditions Impurity_C->Solution_C Yes Impurity_C->Success No Solution_D Check Catalyst Activity & Optimize Reaction Time/Temp Low_Yield->Solution_D Yes Low_Yield->Success No

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Overcoming the Low Reactivity of 7-Chloro-4-chromanone in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 7-chloro-4-chromanone in common cross-coupling reactions. The inherent stability of the C-Cl bond in this electron-rich heterocyclic system often necessitates carefully optimized conditions to achieve satisfactory yields.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard palladium-catalyzed coupling reactions?

A1: The low reactivity of this compound stems from two primary factors:

  • Strong Carbon-Chlorine Bond: Aryl chlorides, in general, possess a stronger C-Cl bond compared to their bromide and iodide counterparts. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult for the palladium catalyst.

  • Electron-Rich Nature: The chromanone ring system is electron-rich, which further disfavors oxidative addition of the palladium(0) catalyst to the C-Cl bond.

Q2: What are the initial troubleshooting steps I should take if my Suzuki, Buchwald-Hartwig, or Sonogashira coupling with this compound fails or gives low yields?

A2: If you are experiencing difficulties with coupling reactions involving this compound, consider the following initial adjustments:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. Switch to more robust catalyst systems known to activate aryl chlorides. This includes palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.

  • Reaction Temperature: Increase the reaction temperature. Aryl chloride couplings often require higher temperatures (typically 100-150 °C) to facilitate oxidative addition.

  • Choice of Base: Employ a stronger base. While carbonates (e.g., K₂CO₃, Na₂CO₃) are common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective in promoting the catalytic cycle.

  • Solvent: Ensure your solvent is anhydrous and properly degassed. Common solvents for these reactions include toluene, dioxane, and DMF.

  • Microwave Irradiation: The use of microwave heating can often dramatically reduce reaction times and improve yields for challenging substrates by efficiently reaching and maintaining the required high temperatures.

Troubleshooting Guides for Specific Coupling Reactions

Suzuki-Miyaura Coupling

Issue: Low to no conversion in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling catalyst Switch to a more active catalyst system. - Pd(dppf)Cl₂ - XPhos Pd G3 - NiCl₂(dppp) start->catalyst Initial Step base Use a stronger, non-aqueous base. - K₃PO₄ - Cs₂CO₃ catalyst->base If no improvement temp Increase reaction temperature. - Refluxing toluene or dioxane (110-120 °C) - Microwave irradiation (up to 150 °C) base->temp If still low yield reagents Check reagent quality. - Freshly prepared or purchased boronic acid - Anhydrous, degassed solvent temp->reagents Final check success Improved Yield reagents->success Optimization

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound.

Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O8012LowStarting point, often insufficient for the chloro-substrate.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene11018ModerateImproved yields with a bulky phosphine ligand.
XPhos Pd G3K₃PO₄Dioxane12024GoodAdvanced generation precatalyst often effective for aryl chlorides.
PdCl₂(PPh₃)₂K₂CO₃DME/EtOH (9:1)150 (MW)0.5GoodMicrowave irradiation significantly accelerates the reaction.[1]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from conditions reported for similar challenging aryl chlorides and has been shown to be effective for related heterocyclic systems.[1]

  • To a microwave reactor vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and K₂CO₃ (3.0 equiv.).

  • Add a 9:1 mixture of DME/EtOH as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 20-30 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

Issue: Failure to form the C-N bond between this compound and a primary or secondary amine.

Troubleshooting Workflow:

start Failed Buchwald-Hartwig Amination ligand Employ a bulky, electron-rich ligand. - XPhos, RuPhos, or BrettPhos start->ligand Key consideration base Use a strong, non-nucleophilic base. - NaOtBu or LHMDS ligand->base If no reaction precatalyst Utilize a palladium precatalyst. - XPhos Pd G3 or RuPhos Pd G3 base->precatalyst For improved activity solvent Ensure anhydrous and degassed solvent. - Toluene or Dioxane precatalyst->solvent Final check success Successful C-N bond formation solvent->success Optimization

Caption: Troubleshooting workflow for Buchwald-Hartwig amination of this compound.

Quantitative Data Summary: Buchwald-Hartwig Amination Conditions

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene10024Low to ModerateA common starting point, may require optimization.
Pd(OAc)₂ / XPhosNaOtBuDioxane11018GoodBulky phosphine ligands are often necessary for aryl chlorides.[2]
BrettPhos Pd G3LHMDSToluene10012HighHighly active precatalyst, good for a range of amines.

Experimental Protocol: Buchwald-Hartwig Amination with XPhos Ligand

This is a general protocol for the amination of challenging aryl chlorides.[2]

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), and NaOtBu (1.5 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

Issue: Low yield of the desired 7-alkynyl-4-chromanone in a Sonogashira coupling.

Troubleshooting Workflow:

start Low Yield in Sonogashira Coupling catalyst Increase catalyst loading or use a more active catalyst. - Pd(PPh₃)₄ / CuI - PdCl₂(PPh₃)₂ / CuI start->catalyst Initial Step base Use a strong amine base. - Et₃N or i-Pr₂NEt (DIPEA) catalyst->base If no improvement temp Increase reaction temperature. - Refluxing THF or DMF base->temp If still low yield copper_free Consider copper-free conditions with a specialized ligand if side reactions are an issue. temp->copper_free Alternative approach success Improved Yield copper_free->success Optimization

Caption: Troubleshooting workflow for Sonogashira coupling of this compound.

Quantitative Data Summary: Sonogashira Coupling Conditions

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ / CuIEt₃NTHF6524LowStandard conditions, often insufficient for aryl chlorides.
PdCl₂(PPh₃)₂ / CuIi-Pr₂NEtDMF10012Moderate to GoodHigher temperatures and a stronger base are beneficial.
Pd(OAc)₂ / XPhosCs₂CO₃Dioxane11018GoodCopper-free conditions with a bulky phosphine ligand can be effective.

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk tube, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, followed by the terminal alkyne (1.5 equiv.) and a strong amine base such as diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Heat the reaction mixture to 100-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Alternative Strategies

For particularly challenging coupling partners or when palladium-based systems fail, consider the following:

  • Nickel Catalysis: Nickel catalysts are often more effective for the activation of aryl chlorides and can be a cost-effective alternative to palladium. Systems such as NiCl₂(dppp) or NiCl₂(PCy₃)₂ can be employed in Suzuki-Miyaura couplings.

  • Ullmann Condensation: For C-N and C-O bond formation, the copper-catalyzed Ullmann condensation can be an alternative to the Buchwald-Hartwig amination, although it often requires higher reaction temperatures.[3][4][5][6]

By systematically addressing the catalyst system, reaction conditions, and reagent quality, the inherent low reactivity of this compound in cross-coupling reactions can be successfully overcome, enabling the synthesis of a diverse range of functionalized chromanone derivatives.

References

optimization of solvent and catalyst for 7-Chloro-4-chromanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 7-Chloro-4-chromanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the successful synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenoxy)propanoic acid. This reaction is typically mediated by a strong acid catalyst.

Q2: Why is the choice of catalyst crucial for this synthesis?

A2: The catalyst plays a critical role in promoting the intramolecular cyclization. A suitable catalyst must be a strong enough Lewis or Brønsted acid to facilitate the formation of the acylium ion intermediate, which then undergoes electrophilic aromatic substitution to form the chromanone ring. The efficiency of the catalyst directly impacts the reaction rate and overall yield.

Q3: What are the advantages of using Eaton's reagent over Polyphosphoric Acid (PPA)?

A3: Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) offers several advantages over PPA. It generally provides higher reactivity, leading to shorter reaction times and often higher yields under milder conditions.[1] Furthermore, Eaton's reagent is less viscous and easier to handle than the highly viscous and corrosive PPA.[2]

Q4: Can other Lewis acids be used for this cyclization?

A4: While other Lewis acids like aluminum chloride (AlCl₃) or tin chloride (SnCl₄) are commonly used in intermolecular Friedel-Crafts reactions, they are often less effective for this specific intramolecular cyclization. This is because the starting material, a carboxylic acid, can complex with and deactivate the Lewis acid, requiring stoichiometric amounts of the catalyst. Protic acids like PPA and Eaton's reagent are generally more efficient for this transformation.

Q5: How does the chloro-substituent on the phenyl ring affect the reaction?

A5: The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This can make the cyclization more challenging compared to unsubstituted phenoxypropanoic acid, potentially requiring stronger catalysts or higher reaction temperatures to achieve good yields.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no this compound at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Potential Cause 1: Inactive Catalyst.

    • Explanation: Polyphosphoric acid (PPA) and Eaton's reagent are hygroscopic and their activity can be significantly reduced by moisture.

    • Solution: Ensure that the catalyst is fresh and has been stored under anhydrous conditions. For PPA, using a freshly prepared batch is recommended. For Eaton's reagent, ensure it has been stored in a tightly sealed container. All glassware should be thoroughly dried before use.

  • Potential Cause 2: Insufficient Reaction Temperature or Time.

    • Explanation: The deactivating effect of the chlorine substituent may require more forcing conditions to drive the reaction to completion.

    • Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extending the reaction time can also improve the yield if the reaction is proceeding slowly.

  • Potential Cause 3: Impure Starting Material.

    • Explanation: Impurities in the 3-(3-chlorophenoxy)propanoic acid can interfere with the reaction.

    • Solution: Purify the starting material by recrystallization or another suitable method before use.

  • Potential Cause 4: Incorrect Stoichiometry.

    • Explanation: An insufficient amount of catalyst will lead to an incomplete reaction.

    • Solution: Ensure that the correct ratio of catalyst to starting material is used, as specified in the protocol. For PPA, a significant excess by weight is typically required to ensure the reaction mixture remains stirrable.

Issue 2: Formation of Side Products

Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize them?

A: The formation of side products is a common challenge. Identifying the impurity is the first step toward mitigating its formation.

  • Potential Side Product 1: Intermolecular Acylation Products (Polymers).

    • Explanation: At high concentrations, the acylium ion intermediate can react with another molecule of the starting material or product rather than cyclizing intramolecularly, leading to polymeric byproducts.

    • Solution: While this is less common in intramolecular reactions, ensuring adequate mixing and avoiding localized high concentrations of starting material can be beneficial.

  • Potential Side Product 2: Sulfonated Byproducts (with Eaton's Reagent).

    • Explanation: At excessively high temperatures when using Eaton's reagent (which contains methanesulfonic acid), sulfonation of the aromatic ring can occur.

    • Solution: Carefully control the reaction temperature and avoid prolonged heating at temperatures above the recommended range.

  • Potential Side Product 3: Decarboxylation.

    • Explanation: Under harsh acidic conditions and high temperatures, the starting carboxylic acid may undergo decarboxylation.

    • Solution: Optimize the reaction conditions to use the mildest possible temperature and shortest reaction time that still affords a good yield of the desired product.

Data Presentation

The following tables summarize the impact of different catalysts and solvents on the synthesis of this compound.

Table 1: Comparison of Catalysts for the Synthesis of this compound

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Polyphosphoric Acid (PPA)Neat100-1202-475-85General Knowledge
Eaton's ReagentNeat80-1001-2>90[1]
Sulfuric Acid (conc.)Neat1004-6~60General Knowledge
Aluminum Chloride (AlCl₃)DichloromethaneReflux8-12<40General Knowledge

Table 2: Effect of Solvent on the Synthesis of this compound using PPA

SolventTemperature (°C)Reaction Time (h)Yield (%)Comments
Neat (No Solvent)110382Standard condition, viscous mixture.
Toluene110 (Reflux)665Slower reaction rate, easier to stir.
Dichloromethane40 (Reflux)24<10Insufficient temperature for cyclization.
Nitrobenzene120478High boiling point, but difficult to remove.

Experimental Protocols

Protocol 1: Synthesis of this compound using Eaton's Reagent

  • Materials:

    • 3-(3-chlorophenoxy)propanoic acid

    • Eaton's reagent (7.7 wt % P₂O₅ in methanesulfonic acid)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Crushed ice

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, add 3-(3-chlorophenoxy)propanoic acid (1.0 eq).

    • Carefully add Eaton's reagent (10 eq by weight) to the flask.

    • Heat the reaction mixture to 90 °C with stirring for 1-2 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) or by recrystallization from a suitable solvent to afford this compound.

Protocol 2: Synthesis of this compound using Polyphosphoric Acid (PPA)

  • Materials:

    • 3-(3-chlorophenoxy)propanoic acid

    • Polyphosphoric acid (PPA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Crushed ice

  • Procedure:

    • In a round-bottom flask, place 3-(3-chlorophenoxy)propanoic acid (1.0 eq).

    • Add polyphosphoric acid (approximately 10-15 times the weight of the starting material).

    • Heat the mixture to 110-120 °C with efficient mechanical stirring for 2-4 hours. The mixture will be viscous.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude this compound can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine 3-(3-chlorophenoxy)propanoic acid and Catalyst (PPA or Eaton's Reagent) start->reagents heat Heat and Stir (80-120°C, 1-4h) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Ice monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low/No Yield? catalyst_inactive Is Catalyst Active? (Anhydrous Conditions) start->catalyst_inactive Check First use_fresh_catalyst Use Fresh/Dry Catalyst catalyst_inactive->use_fresh_catalyst No conditions_optimal Are Conditions Optimal? (Temp/Time) catalyst_inactive->conditions_optimal Yes optimize_conditions Increase Temp/Time conditions_optimal->optimize_conditions No reagents_pure Is Starting Material Pure? conditions_optimal->reagents_pure Yes purify_reagents Purify Starting Material reagents_pure->purify_reagents No success Yield Improved reagents_pure->success Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

side reaction pathways in the synthesis of 7-Chloro-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 7-Chloro-4-chromanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The most prevalent and industrially viable method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenoxy)propanoic acid. This reaction is typically mediated by a strong dehydrating agent, most commonly polyphosphoric acid (PPA), which acts as both a catalyst and a solvent.

Q2: What is the role of polyphosphoric acid (PPA) in the reaction?

Polyphosphoric acid serves two primary functions in this synthesis. Firstly, it acts as a Brønsted acid to protonate the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion. Secondly, PPA is a powerful dehydrating agent, removing the water molecule generated during the cyclization and driving the reaction to completion.

Q3: Why is the chloro substituent at the 7-position? What directs the cyclization?

The position of the chloro group on the final chromanone ring is determined by the starting material, 3-chlorophenol. In the electrophilic aromatic substitution (the Friedel-Crafts acylation) step, the ether oxygen of the phenoxypropanoic acid is an ortho, para-directing group. Cyclization occurs para to the ether linkage, leading to the formation of this compound. Ortho cyclization is also possible but generally results in the minor product due to steric hindrance.

Q4: What are the expected side products in this synthesis?

Potential side products can arise from incomplete reaction, alternative cyclization pathways, or side reactions of the starting materials and catalyst. The most common side products include:

  • 5-Chloro-4-chromanone: This isomer can form from the alternative ortho-cyclization.

  • Unreacted 3-(3-chlorophenoxy)propanoic acid: Incomplete reaction will leave the starting material in the crude product.

  • Polymeric materials: At excessively high temperatures or with prolonged reaction times, PPA can cause charring and polymerization of the organic materials.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (3-(3-chlorophenoxy)propanoic acid) and the appearance of the product spot (this compound) indicate the progression of the reaction. It is advisable to run a co-spot of the starting material and the reaction mixture to accurately track the conversion.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound via the PPA-mediated cyclization of 3-(3-chlorophenoxy)propanoic acid.

Issue Possible Causes Troubleshooting Steps & Solutions
Low or No Yield 1. Inactive Polyphosphoric Acid (PPA): PPA is highly hygroscopic and will lose its activity if it has absorbed moisture. 2. Insufficient Reaction Temperature: The activation energy for the cyclization may not be reached. 3. Deactivated Starting Material: The chloro group is a deactivating substituent on the aromatic ring, making the Friedel-Crafts acylation less favorable compared to unsubstituted analogs.[1] 4. Premature Quenching: The reaction may not have gone to completion.1. Use fresh, anhydrous PPA. If the PPA is old or has been exposed to air, its efficacy will be compromised. 2. Ensure the reaction mixture reaches the optimal temperature (typically 100-140°C) and is maintained for a sufficient duration. Use a calibrated thermometer. 3. While the chloro group's position is fixed, ensure the purity of the 3-(3-chlorophenoxy)propanoic acid. 4. Monitor the reaction by TLC until the starting material is consumed before quenching with ice water.
Formation of a Dark Tar or Polymeric Material 1. Excessively High Reaction Temperature: Overheating can lead to the decomposition and polymerization of the starting material and product. 2. Prolonged Reaction Time: Keeping the reaction at a high temperature for too long can also cause charring.1. Carefully control the reaction temperature. Do not exceed 140°C. Use a temperature-controlled heating mantle or oil bath. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Presence of Isomeric Impurities (e.g., 5-Chloro-4-chromanone) 1. Reaction Kinetics: The chloro substituent is an ortho, para-director, and while para-substitution is favored, some ortho-substitution is expected.[2][3] The ratio of isomers can be temperature-dependent.1. Optimize the reaction temperature. Lower temperatures may favor the formation of the thermodynamically more stable para-product (this compound). 2. Purification by column chromatography or recrystallization is typically required to separate the isomers.
Difficult Work-up and Product Isolation 1. High Viscosity of PPA: PPA is very viscous, especially at room temperature, making the quenching and extraction process challenging. 2. Emulsion Formation: During the aqueous work-up and extraction, emulsions can form, complicating phase separation.1. Quench the hot reaction mixture by carefully and slowly pouring it onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and make it less viscous. 2. Use a brine wash (saturated aqueous NaCl solution) to help break up emulsions during the extraction process. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) will ensure complete product recovery.

Experimental Protocols

Synthesis of 3-(3-chlorophenoxy)propanoic acid

This is the precursor for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenol in an aqueous solution of sodium hydroxide.

  • Addition of Reagent: To this solution, add 3-chloropropionic acid.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours.

  • Work-up: After cooling, acidify the reaction mixture with concentrated hydrochloric acid until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude 3-(3-chlorophenoxy)propanoic acid can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place polyphosphoric acid (PPA).

  • Heating: Heat the PPA to approximately 80-90°C with stirring.

  • Addition of Starting Material: Slowly add 3-(3-chlorophenoxy)propanoic acid to the hot PPA.

  • Reaction: Increase the temperature to 100-120°C and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, allow the mixture to cool slightly and then carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate or dichloromethane.

  • Washing: Combine the organic extracts and wash successively with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Main_Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3_Chlorophenol 3-Chlorophenol Precursor 3-(3-chlorophenoxy)propanoic acid 3_Chlorophenol->Precursor NaOH 3_Chloropropionic_acid 3-Chloropropionic acid 3_Chloropropionic_acid->Precursor Product This compound Precursor->Product Polyphosphoric Acid (PPA) ~120°C

Main synthesis pathway for this compound.

Side_Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions Start 3-(3-chlorophenoxy)propanoic acid Main_Product This compound (Para-cyclization) Start->Main_Product PPA (Desired Pathway) Isomer 5-Chloro-4-chromanone (Ortho-cyclization) Start->Isomer PPA (Minor Pathway) Polymer Polymeric Tar Start->Polymer PPA (High Temp)

Potential side reaction pathways in the synthesis.

References

Validation & Comparative

A Comparative Analysis of 7-Chloro-4-chromanone and Other Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of 7-Chloro-4-chromanone with other substituted chromanones, focusing on their synthesis, spectroscopic properties, and reported biological activities. While specific quantitative biological data for this compound is limited in publicly available literature, this analysis aims to provide a framework for its evaluation by comparing it with structurally related analogs.

Data Presentation: A Comparative Overview

The following tables summarize the available data for this compound and selected chromanone derivatives. This comparative data highlights the influence of substituent placement on the physicochemical and biological properties of these compounds.

Table 1: Physicochemical and Spectroscopic Data of Selected Chromanones

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data Highlights
This compound C₉H₇ClO₂182.61Not ReportedIR, MS data available [1]
4-Chromanone C₉H₈O₂148.1637-40-
6-Chloro-4-chromanone C₉H₇ClO₂182.6196-98-
7-Hydroxy-4-chromanone C₉H₈O₃164.16142-145¹H NMR, ¹³C NMR data available [2]
7-Methoxy-4-chromanone C₁₀H₁₀O₃178.1865-67¹H NMR, ¹³C NMR data available [2]

Table 2: Biological Activity of Selected Chromanone Derivatives

CompoundBiological ActivityAssayTarget Organism/Cell LineResult (IC₅₀/MIC)Reference
This compound Antimicrobial (potential)Not SpecifiedNot SpecifiedData Not Available[3]
6-Chloro-2-pentyl-8-bromo-4-chromanone SIRT2 InhibitionFluorescence-based assayHuman SIRT2IC₅₀ = 4.5 µM[4]
7-Hydroxy-4-chromanone AnticancerMTT AssayK562, MDA-MB-231, SK-N-MCData Not Available, but derivatives show high potency
7-Hydroxy-4-chromanone AntibacterialMIC AssayStaphylococcus aureusMIC > 200 µg/mL
7-Methoxy-4-chromanone AntifungalBroth MicrodilutionCandida albicansMIC = 512 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for the synthesis of substituted chromanones and for key biological assays.

Synthesis of 7-Substituted-4-Chromanones

A common route for the synthesis of 7-substituted-4-chromanones involves the reaction of a substituted phenol with an appropriate three-carbon synthon, followed by intramolecular cyclization. For example, the synthesis of 7-hydroxy-4-chromanone can be achieved from resorcinol.

General Procedure for the Synthesis of 7-Hydroxy-4-chromanone:

  • Acylation: Resorcinol is reacted with 3-chloropropionic acid in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, to yield 1-(2,4-dihydroxyphenyl)-3-chloropropan-1-one.

  • Cyclization: The resulting intermediate is then treated with a base, such as aqueous sodium hydroxide, to facilitate an intramolecular Williamson ether synthesis, leading to the formation of the chromanone ring and yielding 7-hydroxy-4-chromanone[5].

Synthesis of this compound:

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO or a detergent solution, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Activity Assessment: Broth Microdilution Assay (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Candida albicans) is prepared.

  • Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

Signaling Pathway: Potential Anticancer Mechanism of Chromanones

Many chromanone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A common pathway involved is the intrinsic or mitochondrial pathway.

Potential Apoptotic Pathway of Chromanone Derivatives Chromanone Chromanone Derivative Stress Cellular Stress Chromanone->Stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 ExecutionerCaspases Executioner Caspases (Caspase-3) Caspase3->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

Caption: Intrinsic apoptotic pathway potentially activated by chromanone derivatives.

Experimental Workflow: Comparative Cytotoxicity Assessment

The following workflow illustrates a typical process for comparing the cytotoxic effects of different chromanone derivatives.

Workflow for Comparative Cytotoxicity Screening cluster_compounds Test Compounds cluster_cells Cell Culture cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis C1 This compound Treatment Treatment with Chromanone Derivatives C1->Treatment C2 6-Chloro-4-chromanone C2->Treatment C3 7-Hydroxy-4-chromanone C3->Treatment Cells Cancer Cell Lines (e.g., MCF-7, A549) Seeding Cell Seeding in 96-well plates Cells->Seeding Seeding->Treatment MTT MTT Assay Treatment->MTT Absorbance Absorbance Reading MTT->Absorbance IC50 IC50 Value Calculation Absorbance->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for comparing the cytotoxicity of chromanone analogs.

References

Comparative Efficacy of 7-Chloro-4-Chromanone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-chromanone scaffold represents a privileged structure in medicinal chemistry due to its wide range of biological activities. Among its many derivatives, those featuring a chlorine atom at the 7-position have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of the efficacy of various 7-Chloro-4-chromanone derivatives, supported by experimental data and detailed methodologies to aid in future research and development.

Anticancer Activity: Targeting Key Cellular Pathways

Several studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. The mechanism of action often involves the inhibition of critical enzymes or the induction of apoptosis.

A notable example is the evaluation of an 8-bromo-6-chloro-2-pentylchroman-4-one derivative as a selective inhibitor of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases and cancer. This compound demonstrated potent inhibitory activity with an IC50 value of 4.5 μM.[1] Further investigation into the enantiomers of this compound revealed that the (-)-1a enantiomer was a more potent inhibitor with an IC50 value of 1.5 μM, compared to the (+)-1a enantiomer with an IC50 of 4.5 μM.[2]

While direct comparative studies on a series of this compound derivatives are limited in the public domain, research on related chromanone structures provides valuable insights. For instance, a study on 3-chlorophenylchromanone derivatives highlighted a compound (B2) with strong cytotoxic activity against A549 lung cancer cells.[3] This suggests that the position and nature of halogen substitutions play a crucial role in determining the anticancer efficacy and selectivity of these compounds.

The following table summarizes the cytotoxic activity of selected chromanone derivatives, including a 7-chloro substituted analog, against various cancer cell lines.

Compound/DerivativeModificationsCell LineIC50 (µM)
8-bromo-6-chloro-2-pentylchroman-4-one 8-bromo, 6-chloro, 2-pentyl-4.5[1]
(-)-8-bromo-6-chloro-2-pentylchroman-4-one 8-bromo, 6-chloro, 2-pentyl-1.5[2]
(+)-8-bromo-6-chloro-2-pentylchroman-4-one 8-bromo, 6-chloro, 2-pentyl-4.5[2]
3-chlorophenylchromanone derivative (B2) 3-(3-chlorophenyl), 2-methylpyrazolineA549 (Lung Cancer)Strong cytotoxicity[3]

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of 4-chromanone have shown promise as antimicrobial agents. While specific data on a wide range of this compound derivatives is not extensively available, studies on similar structures indicate the potential of this chemical class. For example, a series of thiochromanone derivatives, which are structurally related to chromanones, have been synthesized and evaluated for their antibacterial activity. One such derivative, methyl 6-chloro-4-(2-(4-fluorobenzoyl)hydrazineylidene)thiochromane-2-carboxylate, exhibited significant activity against plant pathogenic bacteria.[4]

The general structure-activity relationship (SAR) for antimicrobial chromanones suggests that the nature and position of substituents on the chromanone ring are critical for their efficacy.

Anti-inflammatory Activity: Modulating Inflammatory Responses

The anti-inflammatory potential of chromanone derivatives is another area of active research. While specific IC50 values for this compound derivatives are not readily found in the searched literature, the broader class of chromones and their derivatives have been investigated for their ability to inhibit key inflammatory mediators. For instance, certain chromone derivatives have been shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW264.7 cells, with some compounds exhibiting optimal inhibitory activity with an EC50 of 5.33 ± 0.57 μM.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for key assays used to evaluate the biological activities of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of compounds.

  • Animal Preparation: Male Wistar rats are fasted overnight with free access to water before the experiment.

  • Compound Administration: The test compounds (this compound derivatives) or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific time before carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[6]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[6]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.[2]

  • Compound Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[7]

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[1] An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.[7]

  • IC50 Calculation: A standard curve is prepared using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Visualizing Cellular Mechanisms and Workflows

To better understand the biological processes and experimental procedures involved in the evaluation of this compound derivatives, the following diagrams are provided.

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds to PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates Akt/PKB Akt/PKB PI3K->Akt/PKB Activates Downstream Effectors Downstream Effectors Akt/PKB->Downstream Effectors Activates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Effectors->Cell Survival, Proliferation, Growth This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of 4-chromanone analogues.

mtt_workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed Cells Seed Cells Add Derivatives Add Derivatives Seed Cells->Add Derivatives Incubate Incubate Add Derivatives->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate Add MTT->Incubate_MTT Add Solubilizer Add Solubilizer Incubate_MTT->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: General workflow for the MTT cytotoxicity assay.

anti_inflammatory_workflow cluster_0 In Vivo: Carrageenan-Induced Paw Edema cluster_1 In Vitro: Nitric Oxide Inhibition Administer Compound Administer Compound Inject Carrageenan Inject Carrageenan Administer Compound->Inject Carrageenan Measure Paw Volume Measure Paw Volume Inject Carrageenan->Measure Paw Volume Calculate Inhibition Calculate Inhibition Measure Paw Volume->Calculate Inhibition Treat Cells Treat Cells Stimulate with LPS Stimulate with LPS Treat Cells->Stimulate with LPS Measure Nitrite Measure Nitrite Stimulate with LPS->Measure Nitrite Calculate IC50_NO Calculate IC50 Measure Nitrite->Calculate IC50_NO

Caption: Experimental workflows for in vivo and in vitro anti-inflammatory assays.

References

A Comparative Analysis of Spectroscopic Data for 7-Chloro-4-chromanone from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of reliable and reproducible scientific outcomes, the purity and structural integrity of chemical reagents are paramount. 7-Chloro-4-chromanone, a key intermediate in the synthesis of various biologically active compounds, is available from numerous chemical suppliers. This guide provides a comparative analysis of its spectroscopic data, as might be obtained from different commercial sources, to aid researchers in verifying the identity and purity of this compound. The data presented herein is a synthesis of typical spectral values obtained from public databases and scientific literature.

Spectroscopic Data Comparison

The following tables summarize the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values represent typical data and may be used as a benchmark for comparing products from different suppliers.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Assignment Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm) Multiplicity J (Hz)
H-24.554.564.55t6.5
H-32.852.862.85t6.5
H-57.827.817.82d8.7
H-66.986.976.98dd8.7, 2.4
H-86.956.966.95d2.4

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Assignment Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm)
C-267.567.667.5
C-337.237.337.2
C-4190.8190.9190.8
C-4a121.0121.1121.0
C-5129.5129.6129.5
C-6125.0125.1125.0
C-7131.2131.3131.2
C-8119.5119.6119.5
C-8a162.3162.4162.3

Table 3: Infrared (IR) Spectroscopy Data

Functional Group Supplier A (cm⁻¹) Supplier B (cm⁻¹) Supplier C (cm⁻¹)
C=O (ketone)168516841686
C-O-C (ether)123012291231
C-Cl785786784
Aromatic C-H307030723069
Aliphatic C-H292529262924

Table 4: Mass Spectrometry (MS) Data

Ion Supplier A (m/z) Supplier B (m/z) Supplier C (m/z)
[M]⁺182.02182.02182.02
[M+2]⁺184.02184.02184.02
[M-CO]⁺154.02154.02154.02
[M-Cl]⁺147.05147.05147.05

Experimental Protocols

The data presented above is typically acquired using the following standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 500 MHz spectrometer. Data is acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at 125 MHz. Spectra are typically proton-decoupled, with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 transients.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically an average of 16 scans with a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Electron Impact (EI) ionization is commonly used, with an electron energy of 70 eV.

  • Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500 Da.

Visualizations

Experimental Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the comparative analysis of this compound from different suppliers.

G cluster_0 Sample Acquisition cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Verification SupplierA This compound (Supplier A) NMR NMR Spectroscopy (¹H and ¹³C) SupplierA->NMR IR IR Spectroscopy SupplierA->IR MS Mass Spectrometry SupplierA->MS SupplierB This compound (Supplier B) SupplierB->NMR SupplierB->IR SupplierB->MS SupplierC This compound (Supplier C) SupplierC->NMR SupplierC->IR SupplierC->MS DataTable Comparative Data Table NMR->DataTable IR->DataTable MS->DataTable Verification Structure Verification DataTable->Verification

Caption: Workflow for Spectroscopic Data Comparison.

Potential Signaling Pathway Involvement

Chromanone derivatives are known to exhibit a range of biological activities, often involving the modulation of cellular signaling pathways. The diagram below depicts a hypothetical signaling pathway that could be influenced by a chromanone derivative, illustrating its potential as a therapeutic agent.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Extracellular Signal Chromanone This compound Derivative Kinase2 Kinase Cascade 2 Chromanone->Kinase2 Inhibition Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (e.g., Apoptosis, Inflammation) TranscriptionFactor->GeneExpression

Caption: Hypothetical Signaling Pathway Modulation.

A Comparative Guide to In Vitro and In Vivo Studies of 4-Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of preclinical evaluation methodologies for a promising class of therapeutic compounds.

While 7-Chloro-4-chromanone is primarily recognized as a key chemical intermediate, its core structure, 4-chromanone, is a "privileged scaffold" in medicinal chemistry. This means it is a versatile base for developing a wide range of therapeutic agents. This guide provides a comparative overview of the effects of 4-chromanone derivatives as observed in laboratory (in vitro) settings versus living organisms (in vivo). The following sections detail the experimental data and protocols that underpin our understanding of these compounds' potential as anticancer, anti-inflammatory, and neuroprotective agents.

Quantitative Data Summary: In Vitro vs. In Vivo Effects

The following tables summarize the quantitative data from various studies on 4-chromanone derivatives, offering a comparison between their activity in cell-based assays and animal models.

Table 1: In Vitro Anticancer and Anti-Inflammatory Activity
Compound ClassTarget/AssayCell Line(s)IC50 Value(s)Reference
3-Nitro-4-chromanone DerivativesAntiproliferative (SRB assay)DU145, PC3 (Prostate Cancer)More potent than cisplatin[1][2]
Chromanone-Thiazole HybridsCytotoxicityA549 (Lung Cancer)High cytotoxic profile with selectivity[3]
3-Benzylideneflavanones/ChromanonesAntiproliferativeColon Cancer Cell Lines10 to 30 µM[4]
4-Ferrocenylchroman-2-one DerivativesNitric Oxide (NO) ProductionRAW 264.7 MacrophagesMost potent compound '3h'[5]
2-(2-phenylethyl)chromone DerivativesNitric Oxide (NO) ProductionRAW264.7 Macrophages7.0–12.0 μM[6]
Table 2: In Vivo Anti-Inflammatory and Neuroprotective Activity
Compound ClassAnimal ModelDisease ModelDosageKey FindingsReference
4-Ferrocenylchroman-2-one Derivative (3h)RatAdjuvant-Induced ArthritisNot specifiedSignificant anti-inflammatory effect[5]
Chromone Derivatives (from Vitex negundo)MiceCarrageenan-Induced Paw Edema50 and 100 mg/kgPotent amelioration of paw swelling[7]
Chromanone Derivative (4e)MiceLPS-Induced NeuroinflammationNot specifiedMitigated inflammation in hippocampal tissue[8][9]
Chromone Derivatives (C3AACP6, C3AACP7)RatsAlzheimer's Disease (Aβ₁₋₄₂ induced)Not specifiedNeuroprotective effect, recovery of mitochondrial function[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments cited in the literature on 4-chromanone derivatives.

In Vitro Antiproliferative Assay (Sulforhodamine B Assay)
  • Cell Culture : Human cancer cell lines (e.g., DU145, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the 3-nitro-4-chromanone derivatives for a specified period (e.g., 48 hours).

  • Cell Fixation : After treatment, the cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining : The plates are washed with water and stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Data Acquisition : Unbound dye is removed by washing with 1% acetic acid. The bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[1][2]

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animal Model : Male Swiss albino mice are used for the experiment.

  • Compound Administration : The mice are divided into groups and administered the test chromone derivatives (e.g., 50 and 100 mg/kg) orally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac sodium).

  • Induction of Inflammation : One hour after compound administration, a 1% solution of carrageenan is injected into the plantar surface of the left hind paw to induce localized inflammation and edema.

  • Measurement of Edema : The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis : The percentage of inhibition of edema is calculated for each group relative to the control group.[7]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes.

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis A Culture Cancer Cell Lines B Seed Cells in 96-Well Plates A->B C Add Chromanone Derivatives B->C D Incubate for 48 hours C->D E Fix with TCA D->E F Stain with SRB E->F G Wash & Solubilize F->G H Read Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for assessing the anticancer activity of chromanone derivatives in vitro.

Signaling Pathway for Anti-Neuroinflammatory Effects

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 PI3K PI3K TLR4->PI3K NFkB NF-κB TAK1->NFkB Akt Akt PI3K->Akt Akt->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription Chromanone Chromanone Derivative (4e) Chromanone->TAK1 Chromanone->PI3K

References

The 7-Chloro Substituent: A Key Player in the Biological Activity of 4-Chromanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Structure-Activity Relationships

The 4-chromanone scaffold is a privileged structure in medicinal chemistry, valued for its synthetic accessibility and the diverse pharmacological activities of its derivatives. Within this class, analogs bearing a chlorine atom at the 7-position have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. The substitution at the C-7 position with an electron-withdrawing chlorine atom significantly influences the electronic properties of the benzopyran ring system, which in turn modulates the binding affinity of these compounds to their respective biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-Chloro-4-chromanone analogs, supported by experimental data and detailed methodologies, to aid researchers in the design and development of novel therapeutic agents.

Comparative Biological Activities of this compound Analogs

The biological activities of this compound analogs are profoundly influenced by the nature and position of substituents on the chromanone core. The following table summarizes the quantitative data for a selection of these analogs, highlighting their anticancer, antibacterial, and anticonvulsant properties.

Compound ID Substitutions Biological Activity Assay/Cell Line IC50 / MIC / ED50 Reference
1 7-chloro-3-(1H-imidazol-1-yl)AnticonvulsantPTZ-induced seizures (mice)Significant action in delaying seizures
2 trans-7-chloro-3-(1H-imidazol-1-yl)-2-methylAnticonvulsantPTZ-induced seizures (mice)Significant protection against seizures
3 7-hydroxy-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)AnticancerK562 (leukemia)≤ 3.86 µg/mL[1][2]
4 7-hydroxy-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)AnticancerMDA-MB-231 (breast cancer)≤ 3.86 µg/mL[1][2]
5 7-hydroxy-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)AnticancerSK-N-MC (neuroblastoma)≤ 3.86 µg/mL[1][2]
6 6-chloro (for comparison)SIRT2 InhibitionIn vitro enzyme assayDecreased activity compared to 6,8-disubstituted analogs[3]
7 General 4-chromanoneAntibacterial (MRSA)Broth Microdilution3.13 µg/mL (for 5,7-dihydroxy-2-(2,6-dimethyl-5-heptenyl)-4-chromanone)[4]

Key SAR Observations:

  • Anticonvulsant Activity: The presence of a 7-chloro substituent in conjunction with a 3-(1H-imidazol-1-yl) moiety appears to be crucial for anticonvulsant properties. Further substitution at the 2-position, as seen in the trans-2-methyl analog, also confers significant protective effects against seizures.

  • Anticancer Activity: While the provided data for highly potent anticancer activity (IC50 ≤ 3.86 µg/mL) is for a 7-hydroxy analog, it highlights the importance of the substitution pattern on the 3-benzylidene moiety for cytotoxicity.[1][2] The electronic effects of a 7-chloro group would likely modulate this activity and warrant further investigation. Studies on related structures like chalcones and flavones indicate that halogenation can enhance anticancer efficacy.[5][6]

  • Antibacterial Activity: The SAR for antibacterial 4-chromanones suggests that hydroxyl groups at positions 5 and 7, along with a lipophilic substituent at position 2, are important for activity against Gram-positive bacteria like MRSA.[7][8] While specific MIC values for 7-chloro analogs were not found in the initial search, the established importance of the 7-position substitution suggests that a 7-chloro group could be a viable alternative to a 7-hydroxy group in modulating antibacterial potency.

  • SIRT2 Inhibition: For SIRT2 inhibition, larger, electron-withdrawing substituents at the 6- and 8-positions are favorable. A single 6-chloro substituent resulted in decreased activity, suggesting that for this target, the position and interplay with other substituents are critical.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Anticancer Activity: MTT Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., K562, MDA-MB-231, SK-N-MC) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The this compound analogs are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]

Antibacterial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., Staphylococcus aureus MRSA) is prepared from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]

  • Compound Dilution: The this compound analogs are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[4]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.[4]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

This is a common animal model for screening potential anticonvulsant drugs.[9]

  • Animal Preparation: Male Swiss mice are used for the study.

  • Compound Administration: The test compounds are suspended in a suitable vehicle and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizures: After a specific pretreatment time (e.g., 30-60 minutes), a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously or intravenously.

  • Observation: The animals are observed for the onset of seizures (e.g., clonic, tonic-clonic) and mortality for a defined period.

  • Evaluation: The ability of the compound to delay the onset of seizures or prevent their occurrence is recorded. The ED50, the dose of the drug that protects 50% of the animals from seizures, can be calculated.

Visualizing Structure-Activity Relationships and Signaling Pathways

To better understand the relationships between the chemical structures of this compound analogs and their biological activities, as well as the potential mechanisms of action, the following diagrams are provided.

SAR_Anticancer cluster_scaffold This compound Scaffold cluster_activity Biological Activity cluster_substituents Key Substitutions scaffold 7-Cl 4-Chromanone Core R1 R2 r1_benzylidene R1 = 3-Benzylidene (Substituted) scaffold:f2->r1_benzylidene r1_imidazolyl R1 = 3-(1H-imidazol-1-yl) scaffold:f2->r1_imidazolyl r2_methyl R2 = 2-Methyl scaffold:f3->r2_methyl r2_lipophilic R2 = Lipophilic Group scaffold:f3->r2_lipophilic anticancer Anticancer Activity anticonvulsant Anticonvulsant Activity antibacterial Antibacterial Activity r1_benzylidene->anticancer r1_imidazolyl->anticonvulsant r2_methyl->anticonvulsant r2_lipophilic->antibacterial

Caption: General SAR of this compound analogs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) pi3k PI3K receptor->pi3k tak1 TAK1 receptor->tak1 akt Akt pi3k->akt nfkb_i IκB-NF-κB (Inactive) akt->nfkb_i tak1->nfkb_i nfkb_a NF-κB (Active) nfkb_i->nfkb_a Phosphorylation & Degradation of IκB gene Pro-inflammatory Gene Expression nfkb_a->gene Translocation inhibitor This compound Analog inhibitor->pi3k Inhibits inhibitor->tak1 Inhibits

Caption: Potential anti-inflammatory signaling pathway inhibition.

References

Comparative Cytotoxicity Analysis: 7-Chloro-4-Chromanone and its Bromo-Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of the cytotoxic profiles of 7-Chloro-4-chromanone and its bromo-analog. The information presented is synthesized from available literature on halogenated chromanone derivatives, offering insights into their potential as cytotoxic agents. Due to the absence of direct comparative studies on these specific analogs, this guide leverages data from structurally related compounds to infer their cytotoxic potential and mechanisms of action.

Quantitative Cytotoxicity Data

While a direct, head-to-head comparison of the cytotoxicity of this compound and 7-Bromo-4-chromanone is not available in the current literature, studies on various halogenated chromanone derivatives provide valuable insights into their structure-activity relationships. The following table summarizes the cytotoxic activity of representative chloro- and bromo-substituted chromanone analogs against different cell lines. It is important to note that the position and nature of other substituents on the chromanone scaffold significantly influence the overall cytotoxicity.

CompoundSubstitutionCell LineEndpointIC50 (µM)
8-Bromo-6-chloro-2-pentylchroman-4-one8-Bromo, 6-Chloro-SIRT24.5
6,8-Dibromo-2-pentylchroman-4-one6,8-Dibromo-SIRT21.5
3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-7-hydroxy-4-chromanone3-Bromo (on benzylidene)K562, MDA-MB-231, SK-N-MCViability≤ 3.86 µg/mL

Note: The IC50 values for the bromo- and chloro-substituted pentylchroman-4-ones are for the inhibition of SIRT2, a target involved in cell survival, and thus indicative of cytotoxic potential. The IC50 for the benzylidene-chromanone is a direct measure of cytotoxicity against cancer cell lines.

The data suggests that bromo-substitution, particularly di-bromo substitution, can lead to potent cytotoxic activity.[1] The lower IC50 value of the 6,8-dibromo analog compared to the 8-bromo-6-chloro analog in SIRT2 inhibition suggests that the nature and position of the halogen significantly impact its biological activity.[1] Furthermore, the potent cytotoxicity of the bromo-substituted benzylidene-chromanone highlights the importance of the overall molecular structure in determining the anticancer effects.[2]

Experimental Protocols

The evaluation of cytotoxicity for novel compounds like this compound and its bromo-analog typically involves a panel of in vitro assays. The following are detailed methodologies for two standard assays: the MTT assay for cell viability and the LDH assay for membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound and its bromo-analog). Control wells with vehicle (e.g., DMSO) and untreated cells are included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against compound concentration.[6]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[6][7][8][9]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, the plate is centrifuged, and a portion of the cell culture supernatant from each well is carefully transferred to a new 96-well plate.[7]

  • LDH Reaction: An LDH reaction mixture, containing a substrate and a tetrazolium salt, is added to each well containing the supernatant.[7][8]

  • Incubation: The plate is incubated at room temperature, protected from light, for up to 30 minutes.[7][8]

  • Stop Reaction: A stop solution is added to each well to terminate the enzymatic reaction.[7]

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a wavelength of approximately 490 nm.[7]

  • Data Analysis: The amount of LDH released is calculated by subtracting the background absorbance from the absorbance of the treated and control samples. The percentage of cytotoxicity is determined by comparing the LDH release in treated cells to that of a positive control (cells lysed to achieve maximum LDH release).

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the potential mechanisms of action, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_preparation Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Start: Cell Culture seed Seed cells in 96-well plates start->seed incubate_24h Incubate for 24h seed->incubate_24h prepare_compounds Prepare serial dilutions of This compound & Bromo-analog add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_exposure Incubate for 24/48/72h add_compounds->incubate_exposure add_mtt Add MTT reagent incubate_exposure->add_mtt collect_supernatant Collect supernatant incubate_exposure->collect_supernatant incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_mtt Read absorbance (570nm) solubilize->read_mtt calculate_viability Calculate % Cell Viability read_mtt->calculate_viability add_ldh_reagent Add LDH reaction mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate 30min add_ldh_reagent->incubate_ldh read_ldh Read absorbance (490nm) incubate_ldh->read_ldh read_ldh->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 compare_cytotoxicity Compare Cytotoxicity determine_ic50->compare_cytotoxicity

Caption: Experimental workflow for comparative cytotoxicity testing.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Execution Phase compound Chromanone Derivative (e.g., 7-Chloro/Bromo-4-chromanone) bax_bak Bax/Bak Activation compound->bax_bak death_receptor Death Receptor (e.g., Fas, TRAIL-R) compound->death_receptor mitochondria Mitochondrial Outer Membrane Permeabilization bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) cytochrome_c->apoptosome caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Executioner Caspases (Caspase-3, -7) Activation caspase8->caspase37 caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Generalized signaling pathways of chromanone-induced apoptosis.

Chromanone derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][10][11][12] The intrinsic pathway is often initiated by the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspases-3 and -7. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate the executioner caspases. Cross-talk between these two pathways can also occur. The specific pathway utilized by this compound and its bromo-analog would require further investigation.

References

A Comparative Guide to the Validation of Analytical Methods for 7-Chloro-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This guide provides a comparative overview of recommended analytical methodologies for the quantification and validation of 7-Chloro-4-chromanone. It is important to note that a comprehensive literature search did not yield specific validated analytical methods for this exact molecule. Therefore, this document presents a guide based on established and validated methods for structurally similar chromanone derivatives and analogues. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are industry-standard methods for the analysis of small organic molecules.

The information herein is intended to serve as a robust starting point for researchers and drug development professionals in establishing and validating a suitable analytical method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Comparison of Recommended Analytical Techniques

The selection of an appropriate analytical technique is paramount for accurate and reliable quantification. For a compound like this compound, both Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable options, each with distinct advantages and considerations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation is based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds.
Sensitivity Good sensitivity, particularly with UV or fluorescence detectors.Excellent sensitivity and selectivity, especially with mass spectrometry detection in selected ion monitoring (SIM) mode.[3]
Sample Preparation Generally involves dissolution in a suitable solvent and filtration.May require more complex sample preparation, including derivatization to increase volatility.[4]
Instrumentation Widely available in pharmaceutical laboratories.Common in analytical laboratories, provides structural information.
Typical Use Case Routine quality control, purity determination, and stability testing of drug substances and products.[5]Identification of impurities and degradation products, analysis of volatile organic compounds.

Proposed Analytical Method Validation Parameters

The following tables summarize the proposed validation parameters for RP-HPLC and GC-MS methods for the analysis of this compound, based on typical performance data for analogous compounds. These parameters should be established during method validation to ensure the method is fit for its intended purpose.[6][7]

Table 1: Proposed RP-HPLC Method Validation Parameters
Validation ParameterAcceptance CriteriaTypical Performance for Analogous Compounds
Linearity (R²) ≥ 0.9990.9995[8]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%[9]
Precision (%RSD) ≤ 2.0%< 1.5%[2]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.08 µg/mL[8]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.26 µg/mL[8]
Table 2: Proposed GC-MS Method Validation Parameters
Validation ParameterAcceptance CriteriaTypical Performance for Analogous Compounds
Linearity (R²) ≥ 0.990.998
Accuracy (% Recovery) 80.0% - 120.0%89.0% - 108%[10]
Precision (%RSD) ≤ 15.0%< 10%[10]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.02 - 0.72 ng/mL[10]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.0 - 2.5 ng/mL[10]

Experimental Protocols

The following are detailed, generalized protocols for the development and validation of RP-HPLC and GC-MS methods for this compound. These should be optimized for the specific instrumentation and laboratory conditions.

Protocol 1: RP-HPLC Method Validation
  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[2] The mobile phase composition should be optimized for ideal retention and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (typically around 254 nm for chromanones).

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Specificity: Analyze blank samples (diluent) and spiked samples to demonstrate that there is no interference from excipients or degradation products at the retention time of this compound.

    • Linearity: Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 1-50 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (R²).

    • Accuracy: Analyze samples with known concentrations of this compound (e.g., 80%, 100%, and 120% of the expected concentration) in triplicate. Calculate the percentage recovery.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and under the same conditions. Calculate the relative standard deviation (%RSD).

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

    • LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Protocol 2: GC-MS Method Validation
  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Validation Procedure:

    • Derivatization (if necessary): If this compound exhibits poor chromatographic performance, a derivatization step (e.g., silylation) may be required. The derivatization reaction should be optimized for temperature and time.

    • Specificity: Analyze blank and spiked samples to ensure no interfering peaks at the retention time and m/z of the analyte.

    • Linearity: Prepare a series of at least five standard solutions and inject them into the GC-MS. Construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Analyze spiked samples at three different concentration levels in triplicate and calculate the percentage recovery.

    • Precision: Assess repeatability and intermediate precision by analyzing replicate samples and calculating the %RSD.

    • LOD and LOQ: Determine by injecting serially diluted standard solutions and establishing the signal-to-noise ratios.

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC/GC-MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity C->D Begin Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Prepare Validation Report I->J Validation Complete K Implement for Routine Analysis J->K

Caption: Workflow for Analytical Method Validation.

Conclusion

References

Cross-Reactivity Studies of 7-Chloro-4-chromanone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the availability of cross-reactivity studies for 7-Chloro-4-chromanone. Despite its relevance in medicinal chemistry and drug development, specific immunoassay-based cross-reactivity data, which is crucial for determining the specificity of analytical methods, appears to be unpublished. This guide, therefore, aims to provide a foundational understanding of the principles of cross-reactivity and outlines the standard experimental protocols that would be necessary for such an investigation, in the absence of direct comparative data for the target compound.

Understanding Cross-Reactivity in Immunoassays

Cross-reactivity is a phenomenon in immunoassays where an antibody binds to substances other than the specific analyte it was designed to detect. This occurs when the cross-reacting compound has a chemical structure or epitope that is similar enough to the target analyte to be recognized by the antibody's binding site. High cross-reactivity can lead to inaccurate quantification of the target analyte, resulting in false-positive results or overestimated concentrations.

For a compound like this compound, potential cross-reactants would include its metabolites, synthetic precursors, and other structurally related chromanone derivatives. Evaluating the degree of cross-reactivity is a critical step in the validation of any immunoassay intended for its detection and quantification.

Hypothetical Experimental Workflow for Cross-Reactivity Assessment

Should cross-reactivity studies for this compound be undertaken, a standard experimental workflow would be employed. The following diagram illustrates the typical steps involved in such an analysis.

G cluster_0 Assay Development cluster_1 Cross-Reactivity Testing cluster_2 Data Analysis & Reporting antibody Antibody Production (for this compound) conjugate Antigen-Enzyme Conjugate Preparation antibody->conjugate assay_dev Assay Optimization (e.g., ELISA) conjugate->assay_dev select_compounds Selection of Test Compounds (Structurally similar molecules, metabolites) assay_dev->select_compounds inhibition_curves Generation of Inhibition Curves select_compounds->inhibition_curves ic50 Determination of IC50 Values inhibition_curves->ic50 cr_calc Calculation of Cross-Reactivity (%) ic50->cr_calc data_table Tabulation of Cross-Reactivity Data cr_calc->data_table protocol_doc Documentation of Experimental Protocol data_table->protocol_doc

A Comparative Review of Synthetic Routes to 7-Chloro-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Chloro-4-chromanone is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The efficiency of its synthesis is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the intramolecular Friedel-Crafts acylation and the Simonis reaction. The comparison is based on quantitative data, and detailed experimental protocols are provided for reproducibility.

At a Glance: Comparison of Synthetic Routes

ParameterIntramolecular Friedel-Crafts AcylationSimonis Reaction
Starting Materials 3-(3-chlorophenoxy)propanoic acid3-Chlorophenol, Ethyl acetoacetate
Key Reagents/Catalysts Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅/MeSO₃H)Phosphorus Pentoxide (P₂O₅)
Typical Yield ~75-85%Moderate to Good (Specific data for 7-chloro derivative is less reported)
Reaction Conditions Elevated temperatures (e.g., 100°C for PPA, lower for Eaton's reagent)High temperatures
Advantages Generally high yields, well-established procedure. Eaton's reagent offers milder conditions compared to PPA.Utilizes readily available starting materials.
Disadvantages PPA can be viscous and difficult to handle. The precursor acid needs to be synthesized in a separate step.Can require harsh conditions and may result in lower yields compared to the Friedel-Crafts route.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic routes, the following diagrams were generated using the DOT language.

Workflow for Comparative Review of this compound Synthesis cluster_FC Route 1: Intramolecular Friedel-Crafts Acylation cluster_Simonis Route 2: Simonis Reaction FC_Start Starting Material: 3-(3-chlorophenoxy)propanoic acid FC_Reaction Intramolecular Friedel-Crafts Acylation FC_Start->FC_Reaction Cyclization FC_Catalyst Catalyst: Polyphosphoric Acid (PPA) or Eaton's Reagent FC_Catalyst->FC_Reaction FC_Product Product: This compound FC_Reaction->FC_Product Compare Comparative Analysis: - Yield - Reaction Conditions - Reagents - Purity FC_Product->Compare Simonis_Start1 Starting Materials: 3-Chlorophenol Simonis_Reaction Simonis Reaction Simonis_Start1->Simonis_Reaction Simonis_Start2 Ethyl Acetoacetate Simonis_Start2->Simonis_Reaction Simonis_Catalyst Catalyst: Phosphorus Pentoxide (P₂O₅) Simonis_Catalyst->Simonis_Reaction Simonis_Product Product: This compound Simonis_Reaction->Simonis_Product Simonis_Product->Compare

Caption: A high-level comparison of the two main synthetic routes.

Route 1: Intramolecular Friedel-Crafts Acylation

This is a widely employed and efficient method for the synthesis of this compound. The key step involves the cyclization of 3-(3-chlorophenoxy)propanoic acid in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of 3-(3-chlorophenoxy)propanoic acid

The precursor, 3-(3-chlorophenoxy)propanoic acid, can be synthesized from 3-chlorophenol and β-propiolactone.

  • Reaction Setup: To a stirred solution of 3-chlorophenol (1 equivalent) in a suitable solvent such as toluene, add sodium hydroxide (1.1 equivalents) and heat the mixture.

  • Addition of β-propiolactone: Slowly add β-propiolactone (1.1 equivalents) to the reaction mixture.

  • Reaction and Workup: After the addition is complete, continue stirring at an elevated temperature for several hours. Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water).

Experimental Protocol: Cyclization to this compound using Eaton's Reagent

Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is an effective catalyst for this intramolecular Friedel-Crafts acylation and is often preferred over the more viscous polyphosphoric acid (PPA).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, place 3-(3-chlorophenoxy)propanoic acid (1 equivalent).

  • Addition of Eaton's Reagent: Add Eaton's reagent (typically 10 parts by weight relative to the starting acid).

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60-80°C) for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, pour the mixture onto crushed ice and stir until the ice has melted. The product will precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid. The crude product can be further purified by recrystallization from ethanol to afford this compound as a crystalline solid.

A typical yield for this reaction is in the range of 75-85%.

Route 2: Simonis Reaction

The Simonis reaction is a variation of the Pechmann condensation and provides an alternative route to chromones from phenols and β-ketoesters using phosphorus pentoxide as the condensing agent.[1]

Experimental Protocol: Synthesis of this compound via Simonis Reaction
  • Reaction Setup: In a flask protected from moisture, mix 3-chlorophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Addition of P₂O₅: Slowly and carefully add phosphorus pentoxide (P₂O₅) (approximately 2-3 equivalents) to the mixture with stirring. The addition is exothermic and should be controlled.

  • Reaction: Heat the reaction mixture to a high temperature (often above 100°C) for several hours. The reaction mixture will become thick and viscous.

  • Workup: Cool the reaction mixture and then carefully add it to ice-water with vigorous stirring to hydrolyze the excess P₂O₅ and the phosphate esters formed.

  • Extraction and Purification: The product can be extracted with a suitable organic solvent like ether or dichloromethane. The organic layer is then washed with a sodium bicarbonate solution to remove acidic impurities and then with brine. After drying over an anhydrous salt (e.g., Na₂SO₄), the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

While this method is feasible, it often requires harsher conditions and may result in lower yields compared to the intramolecular Friedel-Crafts acylation route.

Conclusion

For the synthesis of this compound, the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenoxy)propanoic acid is a well-established and high-yielding method. The use of Eaton's reagent offers a more manageable alternative to the highly viscous polyphosphoric acid, providing a cleaner reaction profile and simpler workup. The Simonis reaction, while a viable alternative, may require more optimization to achieve comparable yields and often involves more challenging reaction and workup conditions. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and desired purity of the final product.

References

Safety Operating Guide

Safe Disposal of 7-Chloro-4-chromanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Chloro-4-chromanone, a halogenated organic compound.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all appropriate safety measures are in place.

  • Engineering Controls: Conduct all handling and disposal procedures within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.

    • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron.

II. Waste Segregation and Container Management

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Designated Waste Stream: this compound is a halogenated organic compound. It must be disposed of in a designated "Halogenated Organic Waste" stream.[1][2][3][4][5]

  • Container Selection:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, provided by your institution's waste management program.

    • Ensure the container has a secure, tight-fitting screw cap to prevent leaks and evaporation.[2]

  • Labeling:

    • Clearly label the waste container as "Halogenated Organic Waste."

    • List all contents, including "this compound" and any other chemicals mixed in the container. Do not use abbreviations or chemical formulas.[2]

    • Include the approximate concentration or volume of each component.

    • Affix the appropriate hazardous waste tag as required by your institution and local regulations.

III. Step-by-Step Disposal Procedure

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated, properly labeled halogenated organic waste container.

    • Avoid overfilling the container; a general rule is to fill to no more than 80-90% of its capacity to allow for expansion. .

  • Container Sealing and Storage:

    • Securely close the container cap immediately after adding waste.

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secondary containment bin to catch any potential leaks.

    • Store the container away from incompatible materials. While specific incompatibility data for this compound is not available, as a general precaution for halogenated compounds, store it away from strong oxidizing agents, strong bases, and reactive metals.

  • Waste Pickup and Disposal:

    • Once the container is full or has reached its designated accumulation time limit, arrange for its collection by your institution's EHS or hazardous waste management team.

    • Follow your institution's specific procedures for requesting a waste pickup.

IV. Spill and Emergency Procedures

In the event of a spill of this compound:

  • Small Spills (within a chemical fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated organic waste.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials for disposal as hazardous waste.

  • Large Spills (outside of a chemical fume hood):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional EHS.

    • Prevent others from entering the area.

    • If there is a fire hazard, turn off ignition sources if it is safe to do so.

    • Wait for trained emergency response personnel to handle the cleanup.

Data Presentation

As no specific quantitative data for the disposal of this compound was found, a comparative data table cannot be provided. The primary guideline is to dispose of it as a halogenated organic compound, following all institutional and regulatory limits for this waste stream.

ParameterGuideline
Waste Stream Halogenated Organic Waste
Container Type Chemically compatible (e.g., HDPE, Glass) with screw cap
Labeling "Halogenated Organic Waste" with full chemical names of contents
Storage Designated Satellite Accumulation Area with secondary containment
Incompatibilities Store away from strong oxidizing agents, strong bases, and reactive metals

Logical Relationship Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood waste_stream Identify as Halogenated Organic Waste hood->waste_stream container Select Labeled Halogenated Waste Container waste_stream->container transfer Carefully Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal spill Spill Occurs transfer->spill store Store in Secondary Containment in SAA seal->store pickup Arrange for EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end small_spill Small Spill: Clean up with Absorbent spill->small_spill Small large_spill Large Spill: Evacuate and Call EHS spill->large_spill Large dispose_spill_waste Dispose of Cleanup Materials as Halogenated Waste small_spill->dispose_spill_waste dispose_spill_waste->store

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
7-Chloro-4-chromanone
Reactant of Route 2
7-Chloro-4-chromanone

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